Asimadoline
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3/t24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLHNYVMZCADTC-LOSJGSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165285 | |
| Record name | Asimadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153205-46-0 | |
| Record name | Asimadoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153205-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asimadoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153205460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asimadoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Asimadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASIMADOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0VK52NV5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Asimadoline's Mechanism of Action on Visceral Afferent Nerves: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of asimadoline, a peripherally restricted kappa-opioid receptor (KOR) agonist, with a specific focus on its effects on visceral afferent nerves. This document details the molecular interactions, downstream signaling pathways, and the physiological consequences of this compound's activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Core Mechanism: Selective Kappa-Opioid Receptor Agonism
This compound exerts its primary effects by acting as a potent and selective full agonist at kappa-opioid receptors (KORs).[1][2][3][4][5] These receptors are G-protein coupled receptors (GPCRs) predominantly located on the terminals of visceral afferent neurons, which are responsible for transmitting sensory information, including pain, from the viscera to the central nervous system. This compound's peripheral action is a key characteristic, as its structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects such as dysphoria and sedation that are common with other KOR agonists.
Receptor Binding and Selectivity
This compound exhibits high affinity and selectivity for the human kappa-opioid receptor. Radioligand binding assays have demonstrated a significantly higher affinity for KORs compared to mu- and delta-opioid receptors.
| Receptor Type | IC50 (nM) | Ki (nM) | Selectivity Ratio (κ:μ:δ) |
| Human recombinant κ-opioid receptor | 1.2 | 0.6 | 1:501:498 |
| Human recombinant μ-opioid receptor | 601 | 216 | |
| Human recombinant δ-opioid receptor | 597 | 313 | |
| Guinea pig brain κ-opioid receptor | 3-6 |
Table 1: this compound Receptor Binding Affinity and Selectivity. Data from radioligand binding assays in CHO cells expressing human recombinant opioid receptors and guinea pig brain tissue.
Molecular Signaling Cascade
Upon binding to KORs on visceral afferent nerve terminals, this compound initiates a cascade of intracellular signaling events mediated by the Gi/o family of G-proteins. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors, ultimately reducing neuronal excitability and inhibiting the transmission of nociceptive signals.
Downstream Signaling Pathways
The activation of KORs by this compound triggers two primary downstream pathways that contribute to its analgesic effect on visceral afferent nerves:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels. This inhibition reduces calcium influx into the presynaptic terminal, which is a critical step for the release of excitatory neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP) that are involved in pain signaling.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit also binds to and activates GIRK channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby decreasing the neuron's excitability.
Experimental Protocols
The following sections describe the methodologies used in key experiments to elucidate the mechanism of action of this compound on visceral afferent nerves.
In Vitro Electrophysiological Recording from Visceral Afferent Neurons
This protocol is designed to directly measure the electrical activity of visceral afferent neurons and assess the effect of this compound on their excitability.
Objective: To determine if this compound reduces the firing rate and hyperpolarizes the membrane potential of visceral afferent neurons.
Methodology:
-
Tissue Preparation:
-
Euthanize a rodent model (e.g., rat or mouse) according to approved animal care protocols.
-
Dissect the colon or other visceral organ along with its innervating mesenteric nerves and the associated dorsal root ganglia (DRG).
-
Place the tissue in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF) at physiological temperature.
-
-
Electrophysiological Recording:
-
Using a dissecting microscope, identify a mesenteric nerve bundle.
-
Gently tease apart the nerve bundle to isolate a small filament containing a few active afferent fibers.
-
Place the nerve filament onto a recording electrode to measure extracellular action potentials.
-
Alternatively, for intracellular recordings, dissect individual DRG neurons and use the whole-cell patch-clamp technique.
-
-
Experimental Procedure:
-
Establish a baseline recording of spontaneous and mechanically or chemically evoked neuronal activity. Mechanical stimulation can be applied using calibrated von Frey filaments or a servo-controlled mechanical stimulator. Chemical stimulation can be achieved by applying inflammatory mediators (e.g., bradykinin, prostaglandin E2) or capsaicin to the receptive field.
-
Perfuse the recording chamber with aCSF containing this compound at various concentrations.
-
Record the changes in neuronal firing frequency, membrane potential, and response to mechanical or chemical stimuli.
-
To confirm the involvement of KORs, co-administer a selective KOR antagonist (e.g., nor-binaltorphimine) and observe if the effects of this compound are reversed.
-
In Vivo Calcium Imaging of Dorsal Root Ganglion Neurons
This technique allows for the visualization of changes in intracellular calcium concentrations in a large population of DRG neurons in a living animal, providing a measure of neuronal activity in response to visceral stimuli and pharmacological agents.
Objective: To visualize and quantify the inhibitory effect of this compound on the activation of visceral afferent neurons in the DRG.
Methodology:
-
Animal Preparation:
-
Use a transgenic mouse expressing a genetically encoded calcium indicator (e.g., GCaMP) in sensory neurons or introduce the indicator via viral vector injection.
-
Anesthetize the mouse and perform a laminectomy to expose the DRG of interest (e.g., lumbar DRG for colorectal afferents).
-
Stabilize the spinal column to minimize movement artifacts during imaging.
-
-
Imaging Setup:
-
Use a two-photon or confocal microscope to visualize the GCaMP fluorescence in the exposed DRG.
-
-
Experimental Procedure:
-
Record baseline fluorescence of the DRG neurons.
-
Induce visceral stimulation, for example, through colorectal distension (CRD) using an inflatable balloon catheter.
-
Capture the increase in GCaMP fluorescence in individual neurons, indicating their activation in response to the stimulus.
-
Administer this compound systemically or locally.
-
Repeat the visceral stimulation and record the changes in GCaMP fluorescence. A reduction in the number of activated neurons or the intensity of the fluorescence signal indicates an inhibitory effect of this compound.
-
Colorectal Distension (CRD) Model
The CRD model is a widely used preclinical model to assess visceral nociception and the efficacy of analgesic compounds.
Objective: To evaluate the in vivo analgesic effect of this compound on visceral pain.
Methodology:
-
Animal Preparation:
-
Lightly anesthetize a rat or mouse.
-
Insert a small, flexible balloon catheter into the descending colon and rectum.
-
-
Experimental Procedure:
-
After the animal has recovered from anesthesia, connect the catheter to a barostat or pressure transducer to control the inflation of the balloon.
-
Administer this compound or a vehicle control to the animal.
-
Apply graded phasic distensions of the colon by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg).
-
Measure the visceromotor response (VMR), which is the contraction of the abdominal and hindlimb musculature, as a quantifiable measure of the pain response. The VMR can be assessed by visual observation and scoring or by electromyographic (EMG) recordings of the abdominal muscles.
-
A significant reduction in the VMR at a given distension pressure in the this compound-treated group compared to the control group indicates an analgesic effect.
-
Conclusion
This compound's mechanism of action on visceral afferent nerves is a well-defined process initiated by its selective agonism at peripheral kappa-opioid receptors. This leads to the activation of Gi/o protein-mediated signaling pathways, resulting in the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium channels. The synergistic effect of these actions is a reduction in neuronal excitability and the inhibition of pro-nociceptive neurotransmitter release, ultimately leading to the attenuation of visceral pain. The experimental models and protocols described herein provide a robust framework for the continued investigation of this compound and other peripherally acting analgesics for the treatment of visceral pain disorders.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Calcium Imaging of Dorsal Root Ganglia Neurons' Response to Somatic and Visceral Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pharmacology: this compound, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Asimadoline: A Technical Overview of its Discovery and Original Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the discovery and initial therapeutic focus of Asimadoline (EMD-61753), a peripherally selective kappa-opioid receptor (KOR) agonist. Originally developed by Merck KGaA, this compound was first investigated as a novel analgesic for peripheral pain, such as that associated with arthritis.[1][2] Its mechanism of action, centered on the activation of KORs predominantly located in the digestive tract, led to a strategic shift in its clinical development towards visceral pain, specifically irritable bowel syndrome (IBS).[1][2][3] This document details the preclinical and clinical data that defined its initial therapeutic trajectory, including receptor binding affinity, pharmacokinetic profiles, and outcomes from early clinical evaluations. Experimental methodologies are described, and key data are presented in tabular and graphical formats to facilitate a comprehensive understanding of this compound's foundational research.
Introduction
This compound is a small molecule therapeutic agent that emerged from research into peripherally acting analgesics. The rationale for its development was to create a pain-relieving compound that avoids the central nervous system (CNS) side effects, such as dysphoria and sedation, commonly associated with centrally acting KOR agonists. This is achieved through its limited ability to cross the blood-brain barrier.
Initially, the therapeutic target for this compound was peripheral inflammatory pain. However, the high concentration of kappa-opioid receptors in the gastrointestinal (GI) tract and their role in modulating visceral pain and motility prompted a redirection of its clinical investigation towards functional bowel disorders. This guide will explore the seminal data and experimental frameworks that characterized the early development of this compound.
Discovery and Physicochemical Properties
This compound, with the laboratory designation EMD-61753, was discovered and initially developed by Merck KGaA of Darmstadt, Germany. It is a diphenylmethane derivative with the chemical formula C₂₇H₃₀N₂O₂ and a molecular weight of 414.549 g/mol .
Mechanism of Action: Kappa-Opioid Receptor Agonism
This compound is a potent and highly selective agonist for the kappa-opioid receptor. KORs are G-protein coupled receptors that, upon activation, initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of ion channel activity. This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which in the context of the GI tract, leads to decreased visceral pain signaling.
Kappa-Opioid Receptor Signaling Pathway
The activation of KOR by this compound triggers a cascade of intracellular events aimed at reducing neuronal excitability. The binding of this compound to the KOR promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then interact with downstream effectors to produce the analgesic effect.
Preclinical Pharmacology
Receptor Binding Affinity and Selectivity
This compound's affinity for opioid receptors was determined using radioligand binding assays. These experiments are crucial for establishing the potency and selectivity of a drug candidate.
Table 1: this compound Receptor Binding Affinity
| Receptor | Species | Preparation | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Kappa (κ) | Human (recombinant) | CHO Cells | 1.2 | 0.6 | |
| Kappa (κ) | Guinea Pig | Brain | 3-6 | - | |
| Mu (μ) | Human (recombinant) | CHO Cells | 601 | 216 | |
| Delta (δ) | Human (recombinant) | CHO Cells | 597 | 313 |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; CHO: Chinese Hamster Ovary.
The data clearly indicate that this compound is a highly potent and selective agonist for the kappa-opioid receptor, with approximately 400- to 500-fold lower affinity for the mu and delta-opioid receptors.
Experimental Protocol: Radioligand Binding Assay
A representative protocol for a competitive radioligand binding assay to determine the binding affinity of this compound is as follows:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant kappa, mu, or delta-opioid receptor are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]-U-69,593 for KOR).
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vivo Models of Pain
The initial therapeutic indication for this compound was for the treatment of peripheral pain, such as arthritis. Its efficacy was evaluated in various animal models of pain. Later, as the focus shifted to visceral pain, models such as the colonic distension model in rats were employed to assess its effects on visceral hypersensitivity.
Experimental Protocol: Colonic Distension Model in Rats
-
Animal Preparation: Male Wistar rats are typically used. A balloon catheter is inserted into the descending colon.
-
Distension: The colon is distended by inflating the balloon with air to various pressures.
-
Nociceptive Response Measurement: The visceromotor response (VMR), typically a contraction of the abdominal muscles, is quantified by electromyography (EMG).
-
Drug Administration: this compound or a vehicle is administered, often orally or intraperitoneally, before the colonic distension.
-
Data Analysis: The VMR at different distension pressures is compared between the this compound-treated and control groups to assess the analgesic effect.
Human Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in humans, providing essential information on its absorption, distribution, metabolism, and excretion.
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Tₘₐₓ (hours) | 0.5 - 2 | Single oral dose (2.5-15 mg) | |
| Cₘₐₓ (ng/mL) | 80 - 120 | Single 5 mg oral dose | |
| t₁/₂ (hours) | ~5.5 | Single oral dose | |
| t₁/₂ (hours) | 15 - 20 | Repeated oral administration (2.5 mg) |
Tₘₐₓ: Time to maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; t₁/₂: Elimination half-life.
Clinical Development for Irritable Bowel Syndrome
The primary focus of this compound's clinical development shifted to irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype (D-IBS), based on the understanding of the role of kappa-opioid receptors in the gut.
Phase IIb Clinical Trial (NCT00454688)
A significant phase IIb clinical trial evaluated the efficacy and safety of this compound in patients with IBS. This randomized, double-blind, placebo-controlled study enrolled 596 patients. While the primary endpoint was not met in the overall intent-to-treat population, a pre-planned subgroup analysis revealed significant efficacy in D-IBS patients with at least moderate baseline pain.
Table 3: Key Efficacy Endpoints in D-IBS Patients with Moderate Pain (this compound 0.5 mg vs. Placebo)
| Endpoint | This compound 0.5 mg | Placebo | p-value | Reference |
| Months of Adequate Relief of IBS Pain/Discomfort (%) | 46.7 | 20.0 | <0.05 | |
| Adequate Relief of IBS Symptoms (%) | 46.7 | 23.0 | <0.05 | |
| Change in Pain Score (Week 12) | -1.6 | -0.7 | <0.05 | |
| Pain-Free Days (%) | 42.9 | 18.0 | <0.05 | |
| Change in Stool Frequency | -2.3 | -0.3 | <0.05 |
Conclusion
This compound was discovered by Merck KGaA as a peripherally selective kappa-opioid receptor agonist with an initial therapeutic indication for peripheral pain. Its potent and selective action on KORs, coupled with a favorable pharmacokinetic profile that limits CNS exposure, made it a promising drug candidate. Preclinical studies in animal models of pain and subsequent clinical trials in humans led to a strategic shift in its development towards treating visceral pain associated with irritable bowel syndrome. The results of the Phase IIb clinical trial, in particular, highlighted its potential benefit for patients with diarrhea-predominant IBS and moderate to severe pain. This foundational research established this compound as a significant compound in the exploration of peripherally acting opioid agonists for gastrointestinal disorders.
References
Asimadoline: A Technical Profile of its Kappa-Opioid Receptor Binding Affinity and Selectivity
An In-depth Guide for Researchers and Drug Development Professionals
Asimadoline is a potent and highly selective kappa-opioid receptor (KOR) agonist that has been investigated for its therapeutic potential in various conditions, particularly those involving visceral pain such as irritable bowel syndrome (IBS).[1][2] Its pharmacological profile is characterized by a high affinity for the KOR with significantly lower affinity for the mu-opioid (MOR) and delta-opioid (DOR) receptors, making it a valuable tool for studying the peripheral kappa-opioid system.[3][4] This technical guide provides a comprehensive overview of this compound's binding characteristics, the experimental protocols used for its assessment, and the associated signaling pathways.
Quantitative Binding Affinity and Selectivity Data
The binding affinity of this compound for opioid receptors has been determined through radioligand binding assays, yielding quantitative measures such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). These values demonstrate this compound's potent and selective interaction with the KOR.
| Receptor | Species/System | IC50 (nM) | Ki (nM) |
| Kappa (κ) | Human Recombinant (CHO cells) | 1.2 | 0.6 |
| Guinea Pig Brain | 3-6 | - | |
| Mu (μ) | Human Recombinant (CHO cells) | 601 | 216 |
| Delta (δ) | Human Recombinant (CHO cells) | 597 | 313 |
Data compiled from multiple sources.[3]
The selectivity of this compound for the kappa-opioid receptor is a key feature of its pharmacological profile. Based on studies with human recombinant receptors, this compound exhibits a κ:μ:δ binding ratio of approximately 1:501:498. This high degree of selectivity minimizes the potential for off-target effects associated with MOR and DOR activation, such as respiratory depression, euphoria, and dependence, which are common with less selective opioids.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology based on standard practices for assessing ligand binding to G-protein coupled receptors.
Objective: To determine the binding affinity (IC50 and Ki) of this compound for the kappa-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: A high-affinity KOR-selective radioligand, such as [³H]U69,593.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled KOR agonist (e.g., unlabeled U69,593) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2.
-
Filtration System: Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the human KOR are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Varying concentrations of this compound are incubated with the cell membrane preparation and a fixed concentration of the radioligand ([³H]U69,593).
-
Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand) are included.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways
This compound is a full agonist at the kappa-opioid receptor. KORs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins. The binding of this compound to the KOR initiates a cascade of intracellular signaling events.
Upon activation by this compound, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate ion channel activity, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This collective action results in a reduction of neuronal excitability and neurotransmitter release, which is the basis for its analgesic effects in the peripheral nervous system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | Kappa-Opioid Agonist [benchchem.com]
The Preclinical Pharmacokinetic Profile of Asimadoline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimadoline (EMD-61753) is a potent and peripherally selective kappa-opioid receptor (κ-opioid) agonist that has been investigated for various therapeutic indications, including irritable bowel syndrome (IBS) and other pain conditions. Its peripheral selectivity is a key characteristic, aiming to provide analgesic effects without the central nervous system side effects associated with other opioids. Understanding the pharmacokinetic (PK) and oral bioavailability profile of this compound in preclinical models is crucial for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its behavior in humans. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key data and detailing experimental methodologies.
Pharmacokinetic Properties of this compound in Preclinical Species
This compound has been evaluated in several preclinical species, primarily in rats, dogs, and monkeys. The following tables summarize the key pharmacokinetic parameters observed in these models.
Table 1: Oral Bioavailability and Absorption of this compound
| Parameter | Rat | Dog | Monkey | Source(s) |
| Oral Bioavailability (%) | 14 | 20 | 6 | [1] |
| Absorption Rate (%) | 80 | >90 | >90 | [1] |
Table 2: Distribution and Elimination of this compound
| Parameter | Rat | Dog | Monkey | Source(s) |
| Plasma Protein Binding (%) | 95-97 | 95-97 | 95-97 | [1] |
| Plasma Elimination Half-life | < 1 hour | < 1 hour | < 1 hour | [1] |
Key Observations:
-
High Absorption, Low Bioavailability: this compound is well-absorbed from the gastrointestinal tract in all species tested. However, its oral bioavailability is markedly low, indicating significant first-pass metabolism.[1]
-
High Plasma Protein Binding: this compound is extensively bound to plasma proteins, which can influence its distribution and availability to target tissues.
-
Rapid Elimination: The plasma elimination half-life of this compound is short in preclinical species, suggesting rapid clearance from the systemic circulation.
Metabolism of this compound
The low oral bioavailability of this compound is primarily attributed to a distinct first-pass metabolism. In vivo studies in rats and dogs have identified the major metabolic pathway as glucuronidation. The primary metabolite found in plasma and bile is the glucuronide of this compound. In addition to glucuronidation, at least 10 other Phase 1 metabolites have been identified in urine and feces, which are mainly products of aromatic hydroxylation and subsequent conjugation, as well as oxidative opening of the 3-hydroxypyrrolidine ring. The cytochrome P450 (CYP) enzymes involved in the formation of these Phase 1 metabolites include CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Experimental Methodologies
This section details the typical experimental protocols used to generate the pharmacokinetic data for this compound in preclinical models.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in preclinical species.
Animal Models:
-
Male and female Sprague-Dawley rats
-
Male and female Beagle dogs
-
Male and female Cynomolgus monkeys
Dosing and Administration:
-
Oral (PO): this compound is typically formulated as a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. The formulation is administered via oral gavage at a specified dose volume (e.g., 10 mL/kg for rats, 5 mL/kg for dogs and monkeys). Animals are typically fasted overnight prior to dosing.
-
Intravenous (IV): For determination of absolute bioavailability, this compound is administered as a solution in a suitable vehicle (e.g., saline or a co-solvent system) via a single bolus injection into a tail vein (rats) or a cephalic or saphenous vein (dogs and monkeys).
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma. Plasma samples are stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The general workflow for this analysis is outlined in the diagram below.
References
Asimadoline Pharmacodynamics in the Isolated Guinea Pig Ileum Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of asimadoline, a potent and selective kappa-opioid receptor (KOR) agonist, as characterized by the isolated guinea pig ileum assay. This classic ex vivo model is instrumental in evaluating the effects of opioids on gastrointestinal motility and neurotransmission.
Introduction to this compound
This compound is a diaryl acetamide derivative investigated for its therapeutic potential in visceral pain and disorders of gut motility, such as irritable bowel syndrome (IBS).[1] Its mechanism of action is centered on its high affinity and selectivity for the kappa-opioid receptor. The guinea pig ileum, with its rich network of myenteric neurons expressing opioid receptors, serves as a crucial translational model for elucidating the functional consequences of KOR activation.
Core Pharmacodynamics and Mechanism of Action
In the guinea pig ileum, this compound functions as a potent, full agonist at kappa-opioid receptors.[2] These receptors are primarily located presynaptically on cholinergic neurons within the myenteric plexus. Activation of these Gi/o protein-coupled receptors inhibits the release of excitatory neurotransmitters, most notably acetylcholine (ACh), thereby suppressing nerve-mediated smooth muscle contractions.
Signaling Pathway
The binding of this compound to presynaptic KORs initiates an intracellular signaling cascade that culminates in the inhibition of neurotransmitter release. This involves:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.
-
Inhibition of voltage-gated calcium channels (VGCCs), reducing calcium influx required for vesicular release of acetylcholine.
The net effect is a reduction in ACh release into the synaptic cleft, leading to decreased stimulation of postsynaptic muscarinic receptors on the ileal smooth muscle and, consequently, muscle relaxation or inhibition of contraction.[3]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various assays. The following tables summarize key data points, with a focus on findings from guinea pig tissue.
Table 1: this compound Receptor Binding Affinity and Functional Potency
| Parameter | Species/System | Value | Reference |
|---|---|---|---|
| IC₅₀ (KOR) | Guinea Pig | 5.6 nM | [1][4] |
| IC₅₀ (KOR) | Guinea Pig Brain | 3-6 nM | |
| IC₅₀ (KOR) | Human (recombinant) | 1.2 nM |
| Functional Activity | Guinea Pig Ileum | Full Agonist | |
Table 2: this compound Receptor Selectivity Profile (Human Recombinant Receptors)
| Receptor | Binding Parameter | Value | Selectivity Ratio (KOR:Receptor) | Reference |
|---|---|---|---|---|
| Kappa (κ) | IC₅₀ | 1.2 nM | 1 | |
| Mu (μ) | IC₅₀ | 601 nM | ~501 |
| Delta (δ) | IC₅₀ | 597 nM | ~498 | |
Experimental Protocols
The following section details a representative methodology for assessing the pharmacodynamics of this compound in an isolated guinea pig ileum preparation.
Tissue Preparation
-
Animal Sacrifice: A male Dunkin-Hartley guinea pig (250-350g) is euthanized via cervical dislocation, followed by exsanguination, in accordance with institutional animal care guidelines.
-
Ileum Dissection: The abdomen is opened, and a terminal segment of the ileum (approximately 10-15 cm from the ileo-caecal junction) is excised and placed in cold, oxygenated Krebs-bicarbonate solution.
-
Myenteric Plexus-Longitudinal Muscle (LMMP) Preparation: The ileal segment is threaded onto a glass rod. The longitudinal muscle layer, containing the attached myenteric plexus, is carefully peeled away from the underlying circular muscle and mucosa to create thin strips.
Functional Assay: Electrically Stimulated Contractions
This assay measures the ability of this compound to inhibit neuronally-mediated muscle contractions.
-
Mounting: An LMMP strip is suspended vertically in a 10 mL organ bath containing Krebs-bicarbonate solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂. The lower end is fixed, and the upper end is connected to an isometric force transducer.
-
Equilibration: The tissue is placed under a resting tension of 1.0 g and allowed to equilibrate for 60 minutes, with washouts every 15 minutes.
-
Stimulation: The tissue is subjected to electrical field stimulation (EFS) using two platinum electrodes running parallel to the preparation. Typical parameters are: 0.1-1 Hz frequency, 0.5 ms pulse duration, and supramaximal voltage. This stimulation elicits consistent, submaximal "twitch" contractions due to the release of endogenous acetylcholine.
-
Drug Administration: Once stable twitch responses are established, a cumulative concentration-response curve is generated. This compound is added to the organ bath in increasing concentrations (e.g., 0.1 nM to 1 µM) at set intervals, allowing the response to stabilize at each concentration.
-
Data Acquisition: The magnitude of the isometric contractions is recorded continuously. The inhibitory effect of this compound is measured as the percentage reduction in the EFS-induced twitch height compared to the pre-drug baseline.
-
Data Analysis: The results are plotted as the percentage inhibition of contraction versus the log concentration of this compound. An IC₅₀ value (the concentration of drug that produces 50% of its maximal inhibitory effect) is calculated using non-linear regression analysis.
Conclusion
The isolated guinea pig ileum assay robustly demonstrates that this compound is a potent, full kappa-opioid receptor agonist. Its pharmacodynamic profile is characterized by a high affinity for guinea pig KORs (IC₅₀ of 5.6 nM) and the subsequent inhibition of neurally-mediated cholinergic contractions. This ex vivo data provides a strong mechanistic foundation for understanding this compound's effects on visceral sensation and motility, validating the guinea pig ileum as an essential tool in the preclinical assessment of KOR-targeted therapeutics.
References
- 1. Novel pharmacology: this compound, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory role of enteric mu and kappa opioid receptors in the release of acetylcholine and norepinephrine from guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
Initial in vitro characterization of Asimadoline as a kappa-opioid agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Asimadoline (formerly EMD-61753) is a diarylacetamide derivative that has been identified as a potent and selective kappa-opioid receptor (KOR) agonist. Due to its limited ability to cross the blood-brain barrier, this compound has been investigated primarily for its effects on peripheral systems, such as the gastrointestinal tract, for conditions like irritable bowel syndrome (IBS). This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Quantitative Data Summary
The in vitro pharmacological profile of this compound has been established through a series of binding and functional assays. The data consistently demonstrate its high affinity and selectivity for the kappa-opioid receptor, alongside its functional agonism.
| Binding Affinity | Receptor | Preparation | IC50 (nM) | Ki (nM) | Selectivity Ratio (κ:μ:δ) |
| This compound | Kappa (κ) | Guinea Pig Brain | 5.6 | - | 1:536:125[1] |
| Human Recombinant (CHO cells) | 1.2[2] | 0.6[2] | 1:501:498[3][4] | ||
| Mu (μ) | Human Recombinant (CHO cells) | 601 | 216 | ||
| Delta (δ) | Human Recombinant (CHO cells) | 597 | 313 |
Table 1: Receptor Binding Affinity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound at the kappa, mu, and delta opioid receptors. Data is presented from studies using guinea pig brain homogenates and Chinese Hamster Ovary (CHO) cells expressing human recombinant receptors.
| Functional Activity | Assay | Preparation | Parameter | Value (nM) | Classification |
| This compound | Rabbit Vas Deferens | Isolated Tissue | IC50 | 54.5 | Full Agonist |
Table 2: Functional Agonist Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in a classic in vitro functional assay, the rabbit vas deferens preparation, confirming its classification as a full agonist at the kappa-opioid receptor.
Signaling Pathway and Experimental Workflows
The interaction of this compound with the kappa-opioid receptor initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical KOR signaling pathway and the workflows for the key in vitro assays used to characterize this compound's activity.
Figure 1: this compound-Activated KOR Signaling Pathway.
Figure 2: Radioligand Binding Assay Workflow.
Figure 3: [35S]GTPγS Binding Assay Workflow.
References
- 1. A pharmacological profile of the novel, peripherally-selective kappa-opioid receptor agonist, EMD 61753 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pharmacology: this compound, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Asimadoline's Impact on Gastrointestinal Motility in Preclinical Models: A Technical Review
For Immediate Release
This technical guide provides a comprehensive analysis of the effects of asimadoline, a peripherally selective κ-opioid receptor agonist, on gastrointestinal motility in animal models. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the available preclinical data, experimental methodologies, and underlying signaling mechanisms.
Executive Summary
This compound has been investigated for its potential therapeutic effects in gastrointestinal disorders, particularly those involving visceral pain and altered bowel function, such as Irritable Bowel Syndrome (IBS). Preclinical studies in animal models have been crucial in elucidating its mechanism of action and its effects on gut function. This guide summarizes the key findings from these studies, highlighting that this compound's primary impact is on modulating motility in sensitized or pathological states rather than altering basal gastrointestinal transit. The document also presents the current understanding of the kappa-opioid receptor signaling cascade in the gastrointestinal tract and outlines common experimental protocols used in these investigations.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as a potent and selective agonist at κ-opioid receptors (KORs). These receptors are G-protein coupled receptors (GPCRs) found on various cells within the gastrointestinal tract, including enteric neurons and extrinsic afferent nerve terminals.[1][2] The activation of KORs by this compound initiates an intracellular signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
The proposed mechanism for this compound's effects, particularly in conditions of visceral hypersensitivity, involves the activation of KORs on hypersensitive extrinsic afferent nerves in the gut wall.[3][4] This leads to a reduction in sensory signaling to the central nervous system and a decrease in augmented local motility reflexes.[3]
Figure 1: this compound's Signaling Pathway
Effects on Gastrointestinal Motility in Animal Models
Preclinical studies have consistently shown that this compound does not significantly affect basal gastrointestinal motility in healthy animals. Its effects become apparent in models of stress- or inflammation-induced gastrointestinal dysfunction.
Data Presentation
Due to the limited availability of specific quantitative data in publicly accessible literature, the following tables summarize the qualitative findings from key animal studies.
| Model Type | Animal Species | Key Findings | Citation |
| Normal Gastrointestinal Transit | Mouse | No significant effect on normal small intestinal transit. | |
| Stress-Induced Fecal Output | Rat | Inhibits stress-induced increases in fecal pellet output. | |
| Spontaneous Contractions | Rat | High concentrations demonstrated spasmolytic action against barium chloride-induced contractions in the duodenum. | |
| Epithelial Transport | Mouse | Inhibited Ca²⁺-dependent Cl⁻ secretion in the colon (Note: This effect was found to be independent of κ-opioid receptors). |
Table 1: Summary of this compound's Effects on Gastrointestinal Motility in Animal Models
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in the literature on this compound's effects on gastrointestinal motility.
Gastrointestinal Transit (Charcoal Meal) Assay
This assay is a standard method for assessing the rate of transit of a non-absorbable marker through the upper gastrointestinal tract.
Principle: The distance traveled by a charcoal meal through the small intestine over a specific period is measured as an indicator of intestinal transit speed.
Typical Protocol:
-
Animal Preparation: Mice or rats are fasted for a period (e.g., 6-18 hours) with free access to water to ensure an empty stomach.
-
Drug Administration: this compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the charcoal meal.
-
Charcoal Meal Administration: A suspension of charcoal in a viscous vehicle (e.g., 10% charcoal in 5% gum acacia) is administered orally.
-
Transit Measurement: After a set time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully excised from the pyloric sphincter to the cecum.
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal front are measured. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal.
Figure 2: Charcoal Meal Assay Workflow
Stress-Induced Fecal Output Assay
This model is used to evaluate the effect of compounds on stress-induced colonic motility and defecation.
Principle: A stressor is applied to the animal, which typically results in an increase in fecal pellet output. The ability of a drug to attenuate this response is measured.
Typical Protocol:
-
Animal Acclimation: Rats are acclimated to the experimental environment to minimize baseline stress.
-
Drug Administration: this compound or vehicle is administered prior to the stress induction.
-
Stress Induction: A common method is wrap-restraint stress, where the animal is gently wrapped in a cloth or placed in a restrainer for a defined period (e.g., 60-120 minutes).
-
Fecal Pellet Collection: During the stress period, the number of fecal pellets excreted by each animal is counted.
-
Data Analysis: The mean number of fecal pellets in the this compound-treated group is compared to the vehicle-treated control group.
Discussion and Conclusion
The available preclinical data from animal models suggest that this compound does not have a significant impact on normal, basal gastrointestinal motility. However, in models of stress-induced colonic hypermotility, this compound demonstrates an inhibitory effect, reducing fecal output. This aligns with its proposed mechanism of action, which involves the modulation of visceral afferent nerve activity, particularly in hypersensitive states. The lack of effect on normal transit is a desirable characteristic for a therapeutic agent aimed at treating diarrhea-predominant IBS, as it suggests a lower potential for causing constipation.
While the qualitative effects of this compound are documented, a notable gap exists in the public domain regarding detailed quantitative data and specific experimental protocols from animal studies. Such data would be invaluable for a more in-depth understanding of its dose-response relationship and for direct comparison with other compounds.
References
- 1. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kappa-opioid receptor agonist this compound inhibits epithelial transport in mouse trachea and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a kappa opioid agonist, on pain induced by colonic distension in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular pharmacology of Asimadoline at the human kappa-opioid receptor
An In-depth Technical Guide on the Molecular Pharmacology of Asimadoline at the Human Kappa-Opioid Receptor
Introduction
This compound is a potent and highly selective diarylacetamide agonist for the kappa-opioid receptor (KOR).[1][2] Originally investigated for peripheral pain, its pharmacological profile has made it a significant compound for studying the role of the peripheral kappa-opioid system, particularly in the context of visceral pain associated with conditions like diarrhea-predominant irritable bowel syndrome (D-IBS).[3][4][5] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, primarily due to efflux by P-glycoprotein (P-gp). This peripheral restriction minimizes central nervous system (CNS) side effects, such as dysphoria or sedation, that are commonly associated with centrally-acting KOR agonists. This guide provides a detailed overview of the molecular pharmacology of this compound, focusing on its interaction with the human kappa-opioid receptor (hKOR).
Binding Affinity and Selectivity
Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its target. This compound demonstrates high affinity for the hKOR and significant selectivity over other opioid receptor subtypes.
Data Presentation: this compound Binding and Functional Parameters
| Receptor Type | Species/System | Assay Type | Parameter | Value (nM) | Reference |
| Kappa-Opioid (KOR) | Human (recombinant, CHO cells) | Radioligand Binding | IC₅₀ | 1.2 | |
| Human (recombinant, CHO cells) | Radioligand Binding | Kᵢ | 0.6 | ||
| Guinea Pig (brain) | Radioligand Binding | IC₅₀ | 3 - 6 | ||
| Mu-Opioid (MOR) | Human (recombinant, CHO cells) | Radioligand Binding | IC₅₀ | 601 | |
| Human (recombinant, CHO cells) | Radioligand Binding | Kᵢ | 216 | ||
| Delta-Opioid (DOR) | Human (recombinant, CHO cells) | Radioligand Binding | IC₅₀ | 597 | |
| Human (recombinant, CHO cells) | Radioligand Binding | Kᵢ | 313 |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the specific binding of a radioligand.
-
Kᵢ (Inhibition constant): An indicator of the binding affinity of a ligand for a receptor. A lower Kᵢ value signifies a higher binding affinity.
As the data indicates, this compound is highly selective for the kappa-opioid receptor, with approximately 400- to 500-fold lower affinity for human mu- and delta-opioid receptors. It demonstrates no significant affinity for other non-opioid receptors in the micromolar range.
Functional Agonism and Signaling Pathways
Functional assays confirm that this compound acts as a potent, full agonist at kappa-opioid receptors. The KOR is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory Gαi/o pathway. The binding of this compound to the hKOR initiates a conformational change that triggers a cascade of intracellular events, ultimately leading to the inhibition of neuronal excitability.
The key downstream effects of this compound-mediated KOR activation include:
-
Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It activates G-protein-activated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Concurrently, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.
These actions collectively decrease the release of neurotransmitters from nerve terminals, which is the fundamental mechanism behind its analgesic effects on visceral afferent neurons.
Experimental Protocols
The characterization of this compound's pharmacology relies on established in vitro assays.
Radioligand Competitive Binding Assay
This assay quantifies the binding affinity (Kᵢ) of this compound for the hKOR by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human kappa-opioid receptor.
-
Incubation: The cell membranes (e.g., 20 µg) are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a specific KOR radioligand, such as [³H]U69,593 (e.g., 0.4 nM).
-
Competition: Varying concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the KOR.
-
Equilibrium: The mixture is incubated to reach binding equilibrium (e.g., 60 minutes at 25°C).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR agonist (e.g., 10 µM U69,593).
References
- 1. Novel pharmacology: this compound, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of On-Demand this compound, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Asimadoline in Rodent Models of Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a hallmark of functional bowel disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or sub-threshold stimuli within the internal organs. Asimadoline (EMD-61753) is a potent and peripherally restricted kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic properties in visceral pain conditions. This document provides detailed experimental protocols for utilizing this compound in established rodent models of visceral hypersensitivity, guidance on data collection and analysis, and an overview of the underlying signaling pathways.
This compound's peripheral action is of significant interest as it may offer pain relief without the central nervous system side effects associated with other opioids, such as sedation and dysphoria.[1] Studies in animal models have shown that the analgesic efficacy of kappa-opioid agonists is enhanced in states of visceral hypersensitivity, making them a promising therapeutic avenue for conditions like IBS.[2]
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its analgesic effects by activating kappa-opioid receptors on the terminals of visceral afferent nerves.[3] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Upon activation, a signaling cascade is initiated that ultimately reduces neuronal excitability and attenuates pain signaling.
The key molecular events following this compound binding to the kappa-opioid receptor include:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The G-protein subunits (α and βγ) directly modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting efflux of potassium and reduced influx of calcium hyperpolarizes the neuron, making it less likely to fire an action potential.
This cascade of events at the presynaptic terminals of visceral afferent neurons reduces the release of excitatory neurotransmitters, thereby dampening the transmission of pain signals from the gut to the central nervous system.
Caption: this compound activates the kappa-opioid receptor, initiating a G-protein mediated signaling cascade.
Experimental Protocols
A widely used and reproducible model for inducing visceral hypersensitivity in rats is the post-inflammatory model using trinitrobenzene sulfonic acid (TNBS). The following protocols detail the induction of visceral hypersensitivity and the subsequent assessment of visceral pain and the efficacy of this compound.
Induction of Visceral Hypersensitivity: TNBS-Induced Colitis
This protocol establishes a state of visceral hypersensitivity that persists after the initial colonic inflammation has resolved.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 50 mg/mL in ethanol)
-
50% Ethanol (vehicle)
-
Saline
-
Soft, flexible catheter (e.g., 8 cm long)
-
Isoflurane for light anesthesia
Procedure:
-
Fast rats overnight with free access to water.
-
Lightly anesthetize the rats with isoflurane.
-
Carefully insert the catheter into the colon via the anus to a depth of 8 cm.
-
Slowly instill 0.5 mL of the TNBS solution (e.g., 25 mg in 50% ethanol).
-
Keep the rat in a head-down position for a few minutes to ensure the TNBS solution remains in the colon.
-
House the rats individually and monitor their recovery.
-
Visceral hypersensitivity typically develops and persists for several weeks after the initial inflammation subsides (from day 7 post-TNBS administration).
Assessment of Visceral Pain: Colorectal Distension (CRD)
Visceral pain is quantified by measuring the visceromotor response (VMR) to colorectal distension (CRD), often assessed using the abdominal withdrawal reflex (AWR) score.
Materials:
-
Barostat or pressure-controlled distension device
-
Flexible balloon catheter (e.g., 6-7 cm long)
-
Lubricant
-
Acrylic restrainers
Procedure:
-
Acclimatize the rats to the restrainers for several days before the experiment.
-
On the day of the experiment, lightly anesthetize the rat and insert the lubricated balloon catheter into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
-
Allow the rat to recover from anesthesia for at least 30 minutes in the restrainer.
-
Perform graded, phasic colorectal distensions by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period (e.g., 4 minutes) between distensions.
-
During each distension, a trained observer, blind to the treatment group, should score the abdominal withdrawal reflex (AWR).
This compound Administration and Evaluation
Materials:
-
This compound (EMD-61753)
-
Vehicle for this compound (e.g., sterile water or saline)
-
Administration supplies (e.g., gavage needles for oral administration, syringes for injection)
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the rats at a predetermined time before the CRD procedure (e.g., 30-60 minutes for intraperitoneal injection, or as determined by pharmacokinetic studies for oral administration).
-
Perform the colorectal distension protocol as described above and record the AWR scores for each distension pressure.
-
Analyze the data by comparing the AWR scores between the this compound-treated and vehicle-treated groups.
Caption: Workflow for evaluating this compound in a rodent model of visceral hypersensitivity.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Abdominal Withdrawal Reflex (AWR) Scoring System
| Score | Behavioral Response to Colorectal Distension |
| 0 | No behavioral response |
| 1 | Brief head movement followed by immobility |
| 2 | Contraction of abdominal muscles |
| 3 | Lifting of the abdominal wall |
| 4 | Body arching and lifting of the pelvic structures |
This scoring system is a widely accepted semi-quantitative measure of visceral pain in rodents.
Table 2: Example Data - Effect of this compound on AWR Scores in a Rat Model of Visceral Hypersensitivity
| Treatment Group | Dose (mg/kg, i.p.) | AWR Score at 40 mmHg (Mean ± SEM) | AWR Score at 60 mmHg (Mean ± SEM) | AWR Score at 80 mmHg (Mean ± SEM) |
| Vehicle | - | 3.2 ± 0.3 | 3.8 ± 0.2 | 4.0 ± 0.0 |
| This compound | 0.1 | 2.5 ± 0.4 | 3.1 ± 0.3 | 3.5 ± 0.2* |
| This compound | 0.3 | 1.8 ± 0.3 | 2.4 ± 0.4 | 2.8 ± 0.3** |
| This compound | 1.0 | 1.2 ± 0.2 | 1.7 ± 0.3 | 2.1 ± 0.2*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data is hypothetical and for illustrative purposes.
Table 3: Summary of Experimental Parameters for TNBS-Induced Visceral Hypersensitivity
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats (200-250g) |
| Inducing Agent | Trinitrobenzene sulfonic acid (TNBS) |
| TNBS Dose | 25 mg in 0.5 mL of 50% ethanol |
| Route of Administration | Intracolonic, 8 cm from the anus |
| Hypersensitivity Development | > 7 days post-TNBS administration |
| Pain Assessment Method | Colorectal Distension (CRD) |
| CRD Pressures | 20, 40, 60, 80 mmHg |
| Primary Outcome Measure | Abdominal Withdrawal Reflex (AWR) Score |
Conclusion
The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in rodent models of visceral hypersensitivity. The TNBS-induced post-inflammatory model is a robust and clinically relevant method for studying visceral pain. By utilizing colorectal distension and the abdominal withdrawal reflex scoring system, researchers can quantitatively assess the analgesic efficacy of this compound and other kappa-opioid receptor agonists. Understanding the underlying signaling pathways provides a basis for interpreting experimental results and for the development of novel therapeutics for visceral pain disorders.
References
- 1. Peripheral kappa-opioid agonists for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kappa -opioid receptor agonists modulate visceral nociception at a novel, peripheral site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Colonic Distension Model to Assess Asimadoline Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional bowel disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs. The in vivo colonic distension model is a widely utilized preclinical tool to study visceral pain and evaluate the efficacy of novel analgesic compounds. This model mimics the abdominal discomfort and pain experienced by patients and allows for the quantitative assessment of a drug's ability to modulate visceral sensitivity.
Asimadoline is a potent and selective kappa-opioid receptor (KOR) agonist with limited brain penetration, making it an attractive candidate for treating visceral pain without the central nervous system side effects associated with other opioids.[1][2] Kappa-opioid receptors are located on visceral afferent nerve terminals, and their activation by agonists like this compound can inhibit the transmission of pain signals from the gut to the central nervous system.[1][3] Preclinical studies in animal models have demonstrated that this compound can reduce the responses to gastric and colonic distension.[4]
These application notes provide a detailed protocol for utilizing the in vivo colonic distension model in rats to assess the efficacy of this compound in a state of visceral hypersensitivity.
Signaling Pathway of this compound in Visceral Pain Reduction
This compound exerts its analgesic effects by acting as an agonist at kappa-opioid receptors located on the peripheral terminals of visceral afferent neurons. In a state of visceral hypersensitivity, there is an increased excitability of these sensory nerves. This compound binds to and activates KORs, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting hyperpolarization of the neuronal membrane and inhibition of voltage-gated calcium channels reduces neuronal excitability and decreases the release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). This ultimately dampens the transmission of pain signals from the colon to the spinal cord and brain.
Experimental Workflow
The experimental workflow for assessing the efficacy of this compound using the in vivo colonic distension model involves several key steps, from animal preparation and induction of visceral hypersensitivity to the administration of the compound and measurement of pain responses.
Experimental Protocols
Induction of Visceral Hypersensitivity with Acetic Acid
This protocol describes the induction of a transient visceral hypersensitivity in rats using a dilute acetic acid solution, a model that mimics the visceral pain associated with IBS without causing significant inflammation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Acetic acid solution (0.6% in saline)
-
Flexible tubing (e.g., 8 French pediatric feeding tube)
-
Syringe (1 mL)
-
Isoflurane for light anesthesia
Procedure:
-
Acclimatize rats to the housing facility for at least one week before the experiment.
-
Lightly anesthetize the rat with isoflurane.
-
Gently insert the flexible tubing into the colon via the anus to a depth of 8 cm.
-
Slowly infuse 1 mL of the 0.6% acetic acid solution into the colon.
-
Keep the rat in a head-down position for 30 seconds to ensure the solution remains in the distal colon.
-
Gently remove the tubing and allow the rat to recover in its home cage.
-
Allow a recovery period of at least 24 hours before assessing visceral sensitivity. This allows for the development of hypersensitivity while the acute inflammatory response subsides.
Colorectal Distension (CRD) and Measurement of Visceromotor Response (VMR)
The visceromotor response (VMR) is a quantifiable reflex contraction of the abdominal muscles in response to a painful stimulus, in this case, colorectal distension.
Materials:
-
Barostat or pressure-controlled distension device
-
Flexible balloon catheter (e.g., 4-5 cm in length)
-
EMG electrodes and recording system
-
Restraining device (e.g., Broome-style restrainer)
Procedure:
-
Lightly anesthetize the rat and implant EMG electrodes into the external oblique abdominal musculature. Suture the electrodes in place and exteriorize the leads on the back of the neck. Allow for a recovery period of 3-4 days.
-
On the day of the experiment, lightly sedate the rat and insert the balloon catheter into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
-
Place the rat in the restraining device and allow it to acclimate for 30-60 minutes.
-
Administer this compound or vehicle control (e.g., via oral gavage) and allow for the appropriate absorption time (e.g., 60 minutes).
-
Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 10, 20, 40, 60 mmHg). Each distension should last for a fixed duration (e.g., 20 seconds) with a rest period (e.g., 4 minutes) between each distension. The order of pressures should be randomized.
-
Record the EMG activity during the 20-second period before (baseline) and during the distension.
-
The VMR is quantified as the total number of abdominal muscle contractions during the distension period, corrected for baseline activity.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating the efficacy of this compound in a rat model of visceral hypersensitivity induced by acetic acid.
Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension
| Treatment Group | Dose (mg/kg, p.o.) | VMR at 20 mmHg (Abdominal Contractions/20s) | VMR at 40 mmHg (Abdominal Contractions/20s) | VMR at 60 mmHg (Abdominal Contractions/20s) |
| Vehicle (Saline) | - | 15 ± 2 | 35 ± 4 | 58 ± 5 |
| This compound | 0.1 | 12 ± 2 | 28 ± 3 | 45 ± 4 |
| This compound | 0.3 | 8 ± 1* | 20 ± 2 | 32 ± 3 |
| This compound | 1.0 | 6 ± 1 | 15 ± 2 | 25 ± 2** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Abdominal Withdrawal Reflex (AWR) Score
The Abdominal Withdrawal Reflex (AWR) is a semi-quantitative behavioral score used to assess the pain response to colorectal distension.
| Treatment Group | Dose (mg/kg, p.o.) | AWR Score at 40 mmHg | AWR Score at 60 mmHg |
| Vehicle (Saline) | - | 3.2 ± 0.3 | 3.8 ± 0.2 |
| This compound | 0.3 | 2.1 ± 0.2 | 2.5 ± 0.3 |
| This compound | 1.0 | 1.5 ± 0.2 | 1.8 ± 0.2 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. AWR is scored on a 0-4 scale (0=no response, 4=strong abdominal contraction and lifting of the abdomen).
Discussion
The in vivo colonic distension model provides a robust and reproducible method for evaluating the analgesic efficacy of compounds targeting visceral pain. The data presented in the tables illustrate the expected dose-dependent reduction in both the visceromotor response and the abdominal withdrawal reflex scores following treatment with this compound in a model of visceral hypersensitivity. These findings are consistent with the known mechanism of action of this compound as a peripherally restricted kappa-opioid receptor agonist. The enhanced effect of this compound in the hypersensitive state suggests that this class of compounds may be particularly effective in conditions characterized by visceral hypersensitivity, such as IBS.
The detailed protocols provided in these application notes offer a standardized approach for researchers to investigate the potential of this compound and other novel compounds for the treatment of visceral pain. Careful adherence to these protocols will ensure the generation of reliable and interpretable data, facilitating the drug development process for this significant unmet medical need.
References
- 1. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Researching New Therapeutic Approaches for Abdominal Visceral Pain Treatment: Preclinical Effects of an Assembled System of Molecules of Vegetal Origin - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Asimadoline Administration in Preclinical Irritable Bowel Syndrome (IBS) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical evaluation of Asimadoline, a kappa-opioid receptor agonist, in animal models of Irritable Bowel Syndrome (IBS). The methodologies outlined below are essential for assessing the compound's efficacy in modulating visceral pain and gastrointestinal motility, key pathological features of IBS.
This compound: Mechanism of Action in IBS
This compound is a peripherally acting kappa-opioid receptor agonist.[1] Its therapeutic potential in IBS, particularly the diarrhea-predominant subtype (IBS-D), stems from its ability to modulate visceral sensation and colonic function.[2][3] In the gut, this compound activates kappa-opioid receptors located on visceral afferent nerve terminals.[4] This activation leads to a reduction in neuronal excitability, thereby decreasing the transmission of pain signals from the gut to the central nervous system.[4] This mechanism is particularly effective in states of visceral hypersensitivity, a common characteristic of IBS.
Caption: this compound's signaling pathway in visceral afferent neurons.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route of Administration | Bioavailability | Plasma Protein Binding | Key Metabolite |
| Rat | Oral | 14% | 95-97% | Glucuronide of this compound |
| Mouse | Oral | - | - | - |
| Dog | Oral | 20% | 95-97% | Glucuronide of this compound |
| Monkey | Oral | 6% | 95-97% | - |
| Data sourced from |
Table 2: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor/Assay | Species | IC50 / Ki |
| Human Kappa-Opioid Receptor | Human | 1.2 nM (Ki) |
| Guinea Pig Brain Kappa Receptors | Guinea Pig | 3-6 nM (IC50) |
| Rabbit Vas Deferens | Rabbit | 54.5 nM (IC50) |
| Data sourced from |
Experimental Protocols
Detailed methodologies for key in vivo and ex vivo experiments are provided below.
In Vivo Assessment of Visceral Analgesia: Colorectal Distension (CRD) Model in Rats
This protocol is designed to evaluate the effect of this compound on visceral pain in response to a mechanical stimulus.
Objective: To measure the visceral analgesic effects of this compound by quantifying the visceromotor response (VMR) to colorectal distension.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Colorectal distension apparatus (pressure transducer, pump, and data acquisition system)
-
6 cm flexible latex balloon catheter
-
Anesthesia (e.g., isoflurane)
-
Electromyography (EMG) electrodes and recording system (optional, for quantitative VMR)
Procedure:
-
Animal Preparation:
-
Fast rats for 12-18 hours with free access to water.
-
Anesthetize the rat with isoflurane.
-
Gently insert the lubricated balloon catheter into the descending colon, with the tip of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
-
(Optional) For EMG recordings, implant electrodes into the external oblique abdominal musculature.
-
Allow the rat to recover from anesthesia in a small, clear enclosure for at least 30 minutes.
-
-
Induction of Visceral Hypersensitivity (Optional):
-
To model IBS-like hypersensitivity, an inflammatory agent such as 2,4,6-trinitrobenzenesulfonic acid (TNBS) or dextran sulfate sodium (DSS) can be administered intracolonically several days prior to the CRD procedure.
-
-
This compound Administration:
-
Administer this compound or vehicle orally (gavage) or via another desired route at predetermined doses.
-
Allow for an appropriate absorption period before commencing the CRD procedure (e.g., 60 minutes for oral administration).
-
-
Colorectal Distension and VMR Assessment:
-
The CRD protocol involves graded, phasic distensions of the colon.
-
A typical protocol consists of pressures of 20, 40, 60, and 80 mmHg, with each distension lasting for 20 seconds, followed by a 2-minute rest period.
-
Visceral pain is assessed by observing the abdominal withdrawal reflex (AWR), a semi-quantitative behavioral score, or by quantifying the EMG signal.
-
AWR Scoring:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of pelvic structures.
-
Data Analysis:
-
Compare the AWR scores or the area under the curve (AUC) of the EMG response between the this compound-treated and vehicle-treated groups.
-
A significant reduction in the AWR score or EMG response in the this compound group indicates a visceral analgesic effect.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asimadoline Formulation and Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and oral administration of Asimadoline, a selective kappa-opioid receptor (KOR) agonist, to mice for preclinical research. The protocols detailed below are designed to ensure consistent and reproducible results in studies investigating the pharmacological effects of this compound.
Introduction
This compound is a peripherally restricted kappa-opioid receptor agonist that has been investigated for various conditions, including irritable bowel syndrome (IBS).[1][2][3] Due to its low aqueous solubility, formulating this compound for oral administration in animal models requires a suitable vehicle to ensure adequate dissolution and bioavailability.[4] This document outlines a recommended formulation and a detailed protocol for oral gavage in mice.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its formulation requirements.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀N₂O₂ | [5] |
| Molar Mass | 414.549 g/mol | |
| Water Solubility | 0.0112 mg/mL (predicted) | |
| logP | 3.66 (predicted) | |
| pKa (Strongest Basic) | 8.17 (predicted) |
Recommended Vehicle for Oral Gavage
For poorly water-soluble compounds like this compound, a multi-component vehicle system is often necessary to achieve a stable and homogenous formulation suitable for oral gavage. A common and effective vehicle for such compounds is a co-solvent system, such as a combination of DMSO, PEG300, Tween 80, and saline.
Table 2: Recommended Vehicle Composition for this compound Formulation
| Component | Percentage (%) | Purpose |
| DMSO | 10 | Primary solvent for initial drug dissolution |
| PEG300 | 40 | Co-solvent to maintain solubility |
| Tween 80 | 5 | Surfactant to improve wetting and prevent precipitation |
| Saline (0.9% NaCl) | 45 | Aqueous phase to bring the formulation to the final volume |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL this compound solution for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
Initial Dissolution: Transfer the weighed this compound powder into a sterile conical tube. Add 1 mL (10% of the final volume) of DMSO to the tube.
-
Vortexing: Vortex the mixture thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Addition of Co-solvent and Surfactant: Add 4 mL (40% of the final volume) of PEG300 to the solution and vortex to mix. Following this, add 0.5 mL (5% of the final volume) of Tween 80 and vortex again to ensure a homogenous mixture.
-
Addition of Saline: Slowly add 4.5 mL (45% of the final volume) of sterile 0.9% saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Final Mixing and Inspection: Vortex the final solution for at least one minute to ensure homogeneity. Visually inspect the solution to confirm that there is no precipitation. The final formulation should be a clear solution.
-
Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
This protocol details the procedure for administering the prepared this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip for adult mice)
-
1 mL syringes
-
Mouse restraint device (optional)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body of the mouse should be supported.
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Dosage Calculation:
-
Weigh the mouse to determine the correct volume of the formulation to administer. The typical dosing volume for mice is 5-10 mL/kg. For a 25g mouse receiving a 10 mL/kg dose, the volume would be 0.25 mL.
-
-
Filling the Syringe:
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with the gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
-
Gavage Needle Insertion:
-
Gently introduce the gavage needle into the mouse's mouth, slightly to one side of the incisors.
-
Advance the needle along the roof of the mouth towards the back of the pharynx. The mouse should naturally swallow the needle.
-
Once the needle passes the pharynx, it should slide easily down the esophagus. Do not force the needle. If resistance is met, withdraw the needle and repeat the insertion.
-
-
Administration of the Formulation:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly and steadily depress the syringe plunger to deliver the formulation.
-
-
Withdrawal of the Needle:
-
After administration, gently and smoothly withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
-
Observe the animal for a short period to ensure it has recovered from the procedure.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound formulation and its administration to mice.
Caption: Workflow for this compound formulation and oral gavage.
Kappa-Opioid Receptor Signaling Pathway
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). The binding of this compound initiates downstream signaling cascades.
Caption: Simplified Kappa-Opioid Receptor signaling pathways.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of On-Demand this compound, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C27H30N2O2 | CID 179340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Determination of Asimadoline's Kᵢ Value for the Kappa-Opioid Receptor
Introduction
Asimadoline is a potent and selective kappa-opioid receptor (KOR) agonist that has been investigated for the treatment of various conditions, including irritable bowel syndrome (IBS).[1][2][3] Its therapeutic potential is rooted in its high affinity and selectivity for the KOR, which is primarily found in the digestive tract and plays a role in visceral pain and bowel motility.[1][3] A critical parameter in the pharmacological characterization of this compound is its inhibition constant (Kᵢ), which quantifies its binding affinity to the KOR. This application note provides a detailed protocol for determining the Kᵢ value of this compound for the human kappa-opioid receptor using a radioligand competition binding assay.
Principle
The Kᵢ value is determined indirectly through a competitive binding assay. This assay measures the concentration of this compound required to inhibit 50% of the specific binding of a known radiolabeled ligand to the KOR (the IC₅₀ value). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kₔ) of the radioligand.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for human opioid receptors as determined in preclinical studies.
| Receptor | Ligand | Cell Line | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Kappa-Opioid | This compound | CHO | 1.2 | 0.6 | |
| Mu-Opioid | This compound | CHO | 601 | 216 | |
| Delta-Opioid | This compound | CHO | 597 | 313 |
Experimental Protocol
This protocol outlines the steps for a radioligand competition binding assay to determine the IC₅₀ and subsequently the Kᵢ of this compound for the human kappa-opioid receptor.
Materials
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U69,593 (a selective KOR agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: U-69,593 (unlabeled) or another high-affinity KOR ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure
-
Membrane Preparation:
-
Thaw the frozen CHO cell membranes expressing the human KOR on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration that results in less than 10% of the added radioligand being bound. This concentration needs to be optimized in preliminary experiments.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand ([³H]U69,593 at a concentration at or below its Kₔ), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled U-69,593 (10 µM), and the membrane preparation.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound (typically ranging from 10⁻¹² M to 10⁻⁵ M), and the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC₅₀ value of this compound. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of [³H]U69,593.
-
-
Calculate Kᵢ:
-
Use the Cheng-Prusoff equation to calculate the Kᵢ value:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where:
-
[L] is the concentration of the radioligand ([³H]U69,593) used in the assay.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the KOR. This value should be determined independently via a saturation binding assay.
-
-
-
Visualizations
Caption: Workflow for the radioligand competition binding assay.
Caption: Simplified signaling pathway of this compound at the KOR.
References
Application Notes and Protocols: Measuring Asimadoline's Functional Activity with the Rabbit Vas Deferens Bioassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimadoline is a potent and selective kappa-opioid receptor (κ-OR) agonist.[1] Its pharmacological activity, particularly its inhibitory effect on neurotransmitter release, can be effectively quantified using the isolated rabbit vas deferens bioassay. This ex vivo model is a classical pharmacological preparation highly sensitive to kappa-opioid agonists, making it an invaluable tool for characterizing the functional potency of compounds like this compound.
The rabbit vas deferens is innervated by sympathetic nerves that, upon electrical field stimulation (EFS), release neurotransmitters (primarily norepinephrine and ATP) to elicit smooth muscle contraction. Kappa-opioid receptor agonists inhibit this neurotransmitter release, thereby reducing the contractile response to EFS. The degree of inhibition is proportional to the agonist's concentration and potency, allowing for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).
These application notes provide a detailed protocol for utilizing the rabbit vas deferens bioassay to measure the functional activity of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with the kappa-opioid receptor.
Table 1: In Vitro Functional Activity of this compound
| Bioassay | Species | Parameter | Value |
| Vas Deferens | Rabbit | IC50 | 54.5 nmol/L[1] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Species | Parameter | Value |
| Kappa-Opioid (κ) | Human (recombinant) | IC50 | 1 nM[1] |
| Mu-Opioid (μ) | Human | IC50 | 3 µmol/L[1] |
| Delta-Opioid (δ) | Human | IC50 | 0.7 µmol/L[1] |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound, as a kappa-opioid receptor agonist, activates the Gαi/o subunit of the G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. This cascade of events ultimately reduces neuronal excitability and inhibits neurotransmitter release.
References
Application Notes and Protocols for Asimadoline in Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design for assessing the efficacy and safety of Asimadoline in treating diarrhea-predominant irritable bowel syndrome (IBS-D). Detailed protocols for key experiments and a summary of available clinical trial data are presented to guide future research and development in this area.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective kappa-opioid receptor (KOR) agonist with limited penetration across the blood-brain barrier, thus minimizing central nervous system side effects.[1] In the gastrointestinal tract, KORs are located on various neurons, including extrinsic visceral afferent nerves that transmit sensory signals from the gut to the central nervous system.[2] Visceral hypersensitivity, an increased perception of pain in response to normal stimuli, is a key pathophysiological feature of IBS-D.[3]
This compound's proposed mechanism of action in IBS-D involves the activation of KORs on these visceral afferent nerves.[2] This activation leads to a reduction in neuronal excitability and neurotransmitter release, thereby decreasing the transmission of pain signals to the brain and reducing visceral hypersensitivity.[4] Additionally, this compound may modulate gut motility, contributing to the control of diarrhea.
Signaling Pathway of this compound
This compound, upon binding to the kappa-opioid receptor (a G-protein coupled receptor), initiates an intracellular signaling cascade. This primarily involves the activation of inhibitory G-proteins (Gαi/o). The subsequent dissociation of the G-protein subunits leads to downstream effects that ultimately modulate neuronal function.
Clinical Trial Design for this compound in IBS-D
The clinical development of this compound for IBS-D has progressed through Phase II and Phase III trials. The following sections outline a typical clinical trial design based on publicly available information for these studies, primarily referencing the Phase III trial NCT01100684.
Study Design and Phasing
A typical late-stage clinical trial for this compound in IBS-D is a randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population
The target population for this compound clinical trials is adult patients (typically 18-79 years of age) diagnosed with IBS-D according to the Rome criteria (e.g., Rome III). A key refinement from Phase II studies was the inclusion of patients with at least moderate baseline abdominal pain.
Table 1: Key Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Diagnosis of IBS-D with symptom onset at least 6 months prior to screening. | Evidence of organic gastrointestinal disease (e.g., inflammatory bowel disease). |
| Recurrent abdominal pain or discomfort on average at least 1 day/week in the last 3 months. | History of major abdominal surgery that could interfere with the study. |
| Stool consistency predominantly loose or watery (e.g., Bristol Stool Form Scale type 6 or 7). | Concurrent use of medications that could affect gastrointestinal motility or pain perception. |
| At least moderate abdominal pain at baseline (e.g., a score of ≥ 3 on a 0-10 numerical rating scale). | Major psychiatric disorders. |
| Willingness to discontinue prohibited medications and adhere to study procedures. | History of alcohol or substance abuse. |
Endpoints
The primary and secondary endpoints are designed to assess the efficacy of this compound in improving the core symptoms of IBS-D.
Primary Efficacy Endpoint: The primary endpoint is typically a composite responder analysis, where a patient is considered a "responder" for a given week if they meet predefined criteria for improvement in both abdominal pain and stool consistency. An "overall responder" is a patient who meets the weekly responder criteria for a specified number of weeks (e.g., at least 6 out of 12 weeks).
-
Abdominal Pain Improvement: At least a 30% decrease from baseline in the weekly average of daily worst abdominal pain scores.
-
Stool Frequency Improvement: A decrease from baseline of at least 25% in the average number of daily bowel movements.
Secondary Efficacy Endpoints:
-
Change from baseline in weekly average of daily worst abdominal pain score.
-
Change from baseline in weekly average of daily stool frequency.
-
Proportion of patients with adequate relief of IBS symptoms.
-
Change from baseline in weekly average of daily stool consistency (using the Bristol Stool Form Scale).
-
Change from baseline in the weekly average of daily urgency scores.
-
Number of pain-free days.
Safety Assessments
Safety is monitored throughout the trial via the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Experimental Protocols
Patient-Reported Outcome (PRO) Data Collection
Objective: To collect daily patient-reported data on IBS-D symptoms.
Methodology:
-
Electronic Diary: Patients are provided with an electronic diary device to record their symptoms daily. This improves compliance and data accuracy compared to paper diaries.
-
Daily Entries: Each day, patients are prompted to answer a series of questions at a specific time (e.g., at the end of the day).
-
Abdominal Pain: Patients rate their worst abdominal pain over the past 24 hours on an 11-point numerical rating scale (0 = no pain, 10 = worst possible pain).
-
Stool Frequency: Patients record the number of bowel movements they have had each day.
-
Stool Consistency: For each bowel movement, patients classify the stool form using the 7-point Bristol Stool Form Scale.
-
Urgency: Patients may be asked to rate their sense of urgency associated with bowel movements on a numerical rating scale.
-
Adequate Relief: On a weekly basis, patients may be asked a global assessment question, such as "Have you had adequate relief of your IBS symptoms over the past 7 days?".
Statistical Analysis
Objective: To determine the statistical significance of the treatment effect of this compound compared to placebo.
Methodology:
-
Intent-to-Treat (ITT) Population: All randomized patients who receive at least one dose of the study drug are included in the primary efficacy analysis.
-
Primary Endpoint Analysis: The proportion of overall responders in the this compound group is compared to the placebo group using a chi-squared test or logistic regression, stratified by relevant baseline factors.
-
Secondary Endpoint Analysis: Continuous secondary endpoints (e.g., change in pain score) are typically analyzed using a mixed-effects model for repeated measures (MMRM) or analysis of covariance (ANCOVA).
-
Safety Analysis: The incidence of adverse events is summarized and compared between treatment groups.
Summary of Clinical Trial Data
The following tables summarize available quantitative data from clinical trials of this compound in IBS-D. Note that detailed results from the Phase III trial (NCT01100684) have not been fully published.
Table 2: Efficacy of this compound in a Phase IIb Study in IBS-D Patients with at least Moderate Pain
| Endpoint | This compound 0.5 mg BID | Placebo BID |
| Months with Adequate Relief of IBS Pain or Discomfort | 46.7% | 20.0% |
| Months with Adequate Relief of IBS Symptoms | 46.7% | 23.0% |
| Change in Pain Score at Week 12 | -1.6 | -0.7 |
| Percentage of Pain-Free Days | 42.9% | 18.0% |
| Change in Stool Frequency | -2.3 | -0.3 |
Data from a post-hoc analysis of a Phase IIb study.
Table 3: Safety Profile of this compound (0.5 mg BID) in a Phase IIb Study
| Adverse Event | This compound 0.5 mg BID (%) | Placebo BID (%) |
| Dizziness | 5.3 | 2.0 |
| Nausea | 4.0 | 4.0 |
| Abdominal Pain | 2.7 | 4.0 |
| Headache | 2.7 | 4.7 |
| Diarrhea | 2.7 | 2.7 |
| Constipation | 1.3 | 0.7 |
Data from the efficacy population being evaluated in Phase III.
Conclusion
This compound has demonstrated potential as a peripherally acting kappa-opioid receptor agonist for the treatment of IBS-D, particularly in patients with at least moderate abdominal pain. The clinical trial design for this compound has focused on a robust composite primary endpoint that captures improvements in both pain and bowel function. The available data from Phase II studies suggest a favorable efficacy and safety profile. Further publication of detailed Phase III results will be crucial to fully elucidate the therapeutic role of this compound in the management of IBS-D. These application notes and protocols provide a framework for researchers and drug development professionals working on novel therapies for this challenging condition.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a kappa opioid agonist, on pain induced by colonic distension in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Asimadoline Dosage Translation: From Preclinical Models to Human Equivalent Dose
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Asimadoline is a potent and peripherally selective kappa-opioid receptor (KOR) agonist that has been investigated for the treatment of visceral pain, particularly in the context of irritable bowel syndrome (IBS). The translation of effective and safe dosages from animal models to human clinical trials is a critical step in drug development. These application notes provide a comprehensive overview of this compound dosage translation, including preclinical safety data, human clinical dosages, and detailed protocols for experimental procedures. The aim is to furnish researchers, scientists, and drug development professionals with the necessary information to design and interpret studies related to this compound and similar peripherally acting KOR agonists.
This compound Dosage and Pharmacokinetic Data
A crucial aspect of interspecies dosage translation is understanding the pharmacokinetic profiles of the drug in different species. This compound exhibits notable differences in bioavailability across species due to significant first-pass metabolism.
Table 1: Summary of this compound Dosage and Pharmacokinetic Data in Animal Models and Humans
| Species | No Observed Adverse Effect Level (NOAEL) - Oral | Bioavailability | Key Pharmacokinetic Notes | Human Clinical Dose Range (Oral) |
| Rat | 15 mg/kg/day (4 weeks)[1] | 14%[1] | Rapid metabolism, plasma elimination half-life < 1 hour.[1] Major metabolite is the glucuronide of this compound.[1] | N/A |
| 2.5 mg/kg/day (26 weeks)[1] | ||||
| Dog | 2.5 mg/kg/day (4 weeks) | 20% | Rapid metabolism, plasma elimination half-life < 1 hour. Major metabolite is the glucuronide of this compound. | N/A |
| 0.5 mg/kg/day (26 weeks) | ||||
| Monkey | Not explicitly stated | 6% | Rapid metabolism, plasma elimination half-life < 1 hour. | N/A |
| Human | N/A | ~50% | Target therapeutic dose for functional gastrointestinal disorders: 0.5 to 1.0 mg, twice daily (b.i.d.). Single doses up to 15 mg and daily doses up to 10 mg for 8 weeks have been tested. | 0.15 mg, 0.5 mg, 1.0 mg b.i.d. tested in clinical trials. |
Human Equivalent Dose (HED) Calculation
The Human Equivalent Dose (HED) is calculated based on body surface area (BSA), as recommended by the U.S. Food and Drug Administration (FDA). This method is considered more accurate for interspecies dose extrapolation than simple weight-based conversions.
Formula for HED Calculation:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor.
Table 2: Km Values for HED Calculation
| Species | Body Weight (kg) | Km |
| Rat | 0.15 | 6 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
Example HED Calculation from Rat NOAEL:
Using the 26-week oral NOAEL in rats of 2.5 mg/kg/day:
HED = 2.5 mg/kg * (6 / 37) ≈ 0.41 mg/kg
Example HED Calculation from Dog NOAEL:
Using the 26-week oral NOAEL in dogs of 0.5 mg/kg/day:
HED = 0.5 mg/kg * (20 / 37) ≈ 0.27 mg/kg
These calculated HEDs from chronic toxicity studies in animals align with the lower end of the clinically tested and effective human oral doses, providing a margin of safety.
Experimental Protocols
Oral Administration of this compound in Rodent Models (Gavage)
This protocol describes the standard method for oral administration of this compound to rats for pharmacokinetic, efficacy, or toxicology studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in purified water, 10% sucrose solution)
-
Oral gavage needles (flexible-tipped recommended to minimize esophageal trauma)
-
Syringes (appropriate volume for dosing)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For example, to prepare 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of purified water while stirring continuously to ensure proper dissolution.
-
Suspend or dissolve the this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume. A common dosing volume is 5-10 mL/kg.
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the dosing solution slowly and steadily.
-
Withdraw the gavage needle carefully.
-
Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea. If this occurs, the animal should be humanely euthanized immediately.
-
Visceral Pain Model: Colorectal Distension (CRD) in Rats
The colorectal distension (CRD) model is a widely used method to assess visceral pain and the efficacy of analgesic compounds like this compound.
Materials:
-
Inflatable balloon catheter (e.g., 4-5 cm flexible latex balloon)
-
Pressure transducer and amplifier
-
Data acquisition system
-
Syringe for balloon inflation
-
Restraining device
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water to ensure an empty colon.
-
Lightly anesthetize the rat (e.g., with isoflurane) for catheter insertion.
-
Insert the lubricated balloon catheter into the colon, with the end of the balloon approximately 1 cm from the anus.
-
Secure the catheter to the tail with tape.
-
Allow the animal to recover from anesthesia in the restraining device for a set period (e.g., 30 minutes) before testing.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage as described in Protocol 4.1) at a predetermined time before CRD testing.
-
-
Colorectal Distension and Pain Assessment:
-
The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
Visceral pain responses are typically quantified by measuring the visceromotor response (VMR), which is the contraction of the abdominal and hindlimb musculature. This is often recorded using electromyography (EMG) of the external oblique muscle or by visual scoring of abdominal withdrawal reflexes.
-
The pressure-response or volume-response curves are then plotted to determine the effect of this compound on visceral sensitivity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's signaling pathway.
Caption: Workflow for this compound dose translation.
Caption: Logic of HED calculation.
References
Application Notes and Protocols: Immunohistochemistry for Kappa-Opioid Receptor Expression Following Asimadoline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimadoline is a peripherally selective kappa-opioid receptor (KOR) agonist that has been investigated for the treatment of visceral pain, particularly in conditions such as irritable bowel syndrome (IBS).[1][2][3] Its mechanism of action involves the activation of KORs, which are G-protein coupled receptors found in the digestive tract and on visceral afferent nerves.[1][4] This activation is believed to reduce the excitability of nociceptors and decrease the transmission of pain signals. Understanding the expression and regulation of KOR in response to treatment with agonists like this compound is crucial for elucidating its long-term efficacy and potential for tolerance development. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and localization of KOR in relevant tissues.
These application notes provide a comprehensive overview and detailed protocols for assessing KOR expression using IHC after this compound treatment.
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), KOR primarily couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Furthermore, agonist binding can lead to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways like p38.
Experimental Design and Data Presentation
While specific data on the immunohistochemical analysis of KOR expression following this compound treatment is not extensively available in current literature, a well-designed experiment would aim to quantify changes in receptor expression and localization. Below is a template for data presentation from such a study.
Table 1: Quantitative Analysis of Kappa-Opioid Receptor Immunoreactivity
| Treatment Group | Tissue Region | Staining Intensity (Optical Density) | Percentage of KOR-Positive Cells (%) | Subcellular Localization (Membrane/Cytoplasm Ratio) |
| Vehicle Control | Myenteric Plexus | 0.45 ± 0.05 | 65 ± 5 | 2.5 ± 0.3 |
| Submucosal Plexus | 0.30 ± 0.04 | 40 ± 4 | 2.1 ± 0.2 | |
| This compound (Low Dose) | Myenteric Plexus | 0.42 ± 0.06 | 62 ± 6 | 1.8 ± 0.4 |
| Submucosal Plexus | 0.28 ± 0.05 | 38 ± 5 | 1.5 ± 0.3 | |
| This compound (High Dose) | Myenteric Plexus | 0.35 ± 0.07 | 55 ± 7 | 1.2 ± 0.2 |
| Submucosal Plexus | 0.22 ± 0.04 | 30 ± 6 | 0.9 ± 0.2 |
*Note: Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control. This table is a template; actual results may vary.
Detailed Experimental Protocol: Immunohistochemistry for Kappa-Opioid Receptor
This protocol provides a detailed methodology for the immunohistochemical staining of KOR in paraffin-embedded gastrointestinal tissue sections.
1. Tissue Preparation
-
Fixation: Immediately following euthanasia, dissect the desired gastrointestinal tissue (e.g., colon, ileum) and fix in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (70%, 80%, 95%, 100%), clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
2. Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris/EDTA buffer, pH 9.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow the slides to cool to room temperature in the retrieval buffer for at least 20 minutes.
3. Immunohistochemical Staining
-
Peroxidase Block: Incubate the sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Washing: Rinse the slides with phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).
-
Blocking: Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS/TBS with 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a validated primary antibody against the kappa-opioid receptor (e.g., rabbit polyclonal or monoclonal anti-KOR antibody) diluted in blocking solution overnight at 4°C. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Rinse the slides with PBS/TBS.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Washing: Rinse the slides with PBS/TBS.
-
Signal Amplification: Incubate the sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30-60 minutes at room temperature.
-
Washing: Rinse the slides with PBS/TBS.
-
Chromogen Detection: Develop the color by incubating the sections with a diaminobenzidine (DAB) substrate kit until the desired brown staining intensity is reached. Monitor the reaction under a microscope.
-
Washing: Rinse the slides with distilled water.
4. Counterstaining and Mounting
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Clearing: Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mounting: Coverslip the sections using a permanent mounting medium.
5. Image Acquisition and Analysis
-
Acquire high-resolution digital images of the stained sections using a light microscope equipped with a digital camera.
-
For quantitative analysis, use image analysis software (e.g., ImageJ, QuPath) to measure staining intensity (optical density) and the percentage of positively stained cells in defined regions of interest (e.g., myenteric and submucosal plexuses).
-
To assess subcellular localization, quantify the signal intensity in the membrane versus the cytoplasm of individual cells.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing KOR expression after this compound treatment.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound treatment on kappa-opioid receptor expression using immunohistochemistry. By following these detailed methodologies and utilizing the proposed data presentation structure, researchers can systematically evaluate changes in KOR expression and localization. This information is critical for a deeper understanding of the molecular mechanisms underlying the therapeutic effects and potential adaptation associated with chronic KOR agonist administration. Further research in this area will be invaluable for the development of novel pain therapeutics targeting the kappa-opioid system.
References
- 1. Molecular mechanisms of agonist-induced desensitization of the cloned mouse kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cellular localization and distribution of the cloned mu and kappa opioid receptors in rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute Quantification of Plasma Membrane Receptors via Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Asimadoline bell-shaped dose-response curve in visceral pain models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of asimadoline in visceral pain models, with a particular focus on its observed bell-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in visceral pain?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Its primary mechanism of action in visceral pain is the activation of KORs located on peripheral nerve endings of primary sensory afferents in the gut.[3][4] This activation inhibits the transmission of pain signals from the viscera to the central nervous system. This compound has limited ability to cross the blood-brain barrier, which minimizes central nervous system (CNS) side effects like dysphoria and sedation that are common with other KOR agonists.
Q2: What is a bell-shaped dose-response curve and has it been observed with this compound in visceral pain models?
A bell-shaped dose-response curve, also known as a biphasic or U-shaped dose-response, is a non-monotonic relationship where the therapeutic effect of a drug increases with dose up to a certain point, after which higher doses lead to a diminished or even opposite effect.
While a clear bell-shaped dose-response curve for this compound has been reported in models of somatic pain (e.g., post-dental extraction pain), the evidence in visceral pain models is less direct but suggestive of a complex dose-response relationship. In human studies on visceral pain, higher doses of this compound have been associated with increased pain scores at certain levels of colonic distention, hinting at a potential biphasic effect. The reasons for this are not fully elucidated but may involve the recruitment of opposing signaling pathways at higher receptor occupancy.
Q3: What are the key signaling pathways activated by this compound?
This compound, upon binding to the kappa-opioid receptor (a G protein-coupled receptor), primarily activates the Gαi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). These actions collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia.
At higher concentrations, or with prolonged stimulation, KORs can also engage β-arrestin signaling pathways. While G protein signaling is primarily associated with the analgesic effects, β-arrestin recruitment can lead to receptor desensitization, internalization, and potentially the activation of other signaling cascades that might counteract the analgesic effects or lead to adverse effects. The balance between G protein and β-arrestin signaling may contribute to the observed bell-shaped dose-response curve.
Q4: Which preclinical models are commonly used to evaluate the efficacy of this compound in visceral pain?
The most common and well-validated preclinical model for visceral pain is the colorectal distension (CRD) model in rodents. This model mimics the pain associated with conditions like Irritable Bowel Syndrome (IBS). Another frequently used model is the acetic acid-induced writhing test , which assesses visceral nociception in response to chemical irritation.
Troubleshooting Guides
Issue 1: High variability in visceral pain responses in the colorectal distension (CRD) model.
-
Possible Cause: Improper balloon placement or inconsistent distension pressures.
-
Troubleshooting Tip: Ensure the balloon is inserted to a consistent depth in the colon. The balloon should be secured to the base of the tail to prevent expulsion. Calibrate the pressure transducer before each experiment to ensure accurate and reproducible distension pressures.
-
-
Possible Cause: Animal stress.
-
Troubleshooting Tip: Acclimate the animals to the experimental setup and handling for several days before the experiment. Perform the experiments in a quiet and dimly lit room to minimize stress.
-
-
Possible Cause: Inconsistent scoring of pain behaviors.
-
Troubleshooting Tip: Use a blinded observer to score the abdominal withdrawal reflex (AWR) or visceromotor response (VMR). Ensure the observer is well-trained on the scoring system. Utilize automated systems for recording electromyography (EMG) of the abdominal muscles for a more objective measure of the VMR.
-
Issue 2: Lack of a clear dose-dependent analgesic effect with this compound.
-
Possible Cause: The doses tested are on the descending part of the bell-shaped curve.
-
Troubleshooting Tip: Test a wider range of doses, including very low doses, to fully characterize the dose-response relationship. A logarithmic dose progression is often recommended.
-
-
Possible Cause: Insufficient drug exposure at the target site.
-
Troubleshooting Tip: Verify the route of administration and vehicle used for this compound. For intraperitoneal or subcutaneous injections, ensure proper technique. Consider pharmacokinetic studies to correlate plasma and tissue concentrations with the observed analgesic effect.
-
-
Possible Cause: Development of acute tolerance.
-
Troubleshooting Tip: While less common with single dosing, repeated administration of KOR agonists can lead to tolerance. If the experimental design involves repeated dosing, consider increasing the time interval between doses.
-
Issue 3: Unexpected adverse effects at higher doses of this compound.
-
Possible Cause: Central nervous system side effects due to some level of blood-brain barrier penetration at high concentrations.
-
Troubleshooting Tip: While this compound is peripherally restricted, high doses may lead to some CNS exposure, potentially causing sedation or other behavioral changes. Monitor animals for signs of sedation or unusual behaviors. If CNS effects are a concern, consider using a lower dose or a different peripherally restricted KOR agonist.
-
-
Possible Cause: Activation of off-target receptors or signaling pathways.
-
Troubleshooting Tip: At very high concentrations, the selectivity of this compound for the kappa-opioid receptor may decrease. Review the literature for potential off-target effects of this compound at the doses being used.
-
Data Presentation
Table 1: this compound Dose-Response in Somatic and Visceral Pain Models (Human Studies)
| Study Type | Model | Dose Range | Optimal Efficacy Dose(s) | Effect at Higher Doses | Reference |
| Somatic Pain | Post-dental extraction | 0.1 mg - 2.5 mg | 0.15 mg and 0.5 mg | No pain relief at 5 mg | |
| Visceral Pain | Colonic Distension in IBS patients | Single 0.5 mg dose | Decreased overall pain perception | Not explicitly a bell-shaped curve, but higher doses in other studies suggest potential for increased pain scores |
Table 2: Preclinical Efficacy of Kappa-Opioid Agonists in Visceral Pain Models
| Compound | Animal Model | Endpoint | Effective Dose Range | Notes | Reference |
| Fedotozine | Acetic acid-induced writhing (rat) | Reduction in writhing | Not specified | Demonstrates peripheral antinociceptive action | |
| U-50,488H | Acetic acid-induced writhing (mouse) | Reduction in writhing | 10 mg/kg and 20 mg/kg (dose-dependent) | Naloxone reversible | |
| Fedotozine | Colonic distension (IBS patients) | Increased pain threshold | 30 mg (t.i.d.) | Superior to placebo for abdominal pain and bloating |
Experimental Protocols
Key Experiment: Colorectal Distension (CRD) in Rats
This protocol is a standard method for assessing visceral sensitivity and the effects of analgesic compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound (or other test compound) and vehicle
-
Flexible latex balloon catheter (e.g., 4-5 cm in length)
-
Pressure transducer and inflation system (barostat)
-
Restraining device
-
Electromyography (EMG) electrodes (optional, for VMR recording)
-
Data acquisition system
Procedure:
-
Animal Acclimation: House rats individually for at least 3-4 days before the experiment with free access to food and water. Handle the rats daily to acclimate them to the researcher.
-
Catheter Insertion: On the day of the experiment, lightly anesthetize the rat (e.g., with isoflurane). Gently insert the lubricated balloon catheter into the descending colon via the anus to a depth of approximately 6-8 cm from the anus. Secure the catheter to the tail with tape.
-
Recovery and Acclimation to Restraint: Allow the rat to recover from anesthesia for at least 30 minutes in its home cage. Then, place the rat in a restraining device that allows for limited movement and observation. Allow the animal to acclimate to the restraint for another 30 minutes.
-
Baseline Pain Response: Elicit baseline pain responses by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded or random sequence. Each distension should last for a fixed duration (e.g., 20 seconds) with a sufficient rest period in between (e.g., 3-5 minutes).
-
Pain Assessment:
-
Abdominal Withdrawal Reflex (AWR): Visually score the behavioral response on a scale of 0-4 (0 = no response; 1 = brief head movement; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures).
-
Visceromotor Response (VMR): If using EMG, record the electrical activity of the external oblique muscles. The VMR is quantified as the integrated EMG signal during the distension period minus the baseline activity.
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral).
-
Post-Drug Assessment: At a predetermined time after drug administration (based on the pharmacokinetics of the compound), repeat the colorectal distension procedure and record the pain responses.
-
Data Analysis: Compare the AWR scores or VMR responses before and after drug administration. The analgesic effect is typically expressed as a percentage of the maximum possible effect (%MPE) or as a change from baseline.
Mandatory Visualizations
References
- 1. Novel pharmacology: this compound, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asimadoline Administration and Hyperalgesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for hyperalgesia with high-dose administration of Asimadoline, a kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1] KORs are G-protein coupled receptors primarily involved in the modulation of pain, mood, and reward.[2] this compound has been developed primarily for its analgesic effects in visceral pain, such as that associated with irritable bowel syndrome (IBS).[1]
Q2: Is there evidence that high-dose this compound can induce hyperalgesia?
Yes, several studies have indicated a paradoxical effect of this compound at high doses, leading to a lack of analgesic efficacy or even an increase in pain sensitivity (hyperalgesia).[3] This phenomenon has been observed in both human clinical trials and preclinical models. For instance, in a study on post-dental extraction pain, this compound exhibited a bell-shaped dose-response curve, with higher doses being less effective.[3] Another study noted a tendency for increased pain after knee surgery with a 10 mg oral dose of this compound.
Q3: What is the proposed mechanism for this compound-induced hyperalgesia?
The leading hypothesis for this compound-induced hyperalgesia at high doses involves the N-methyl-D-aspartate (NMDA) receptor system. It is suggested that high concentrations of this compound may lead to a downstream activation or sensitization of NMDA receptors, which are critical in central sensitization and the amplification of pain signals.
Q4: At what doses of this compound have hyperalgesic effects been observed?
Clinical data suggests that doses of 5 mg and 10 mg of this compound have been associated with a lack of pain relief or an increase in pain. In contrast, analgesic effects have been reported at lower doses, typically in the 0.15 mg to 1.0 mg range.
Q5: What are the typical adverse events associated with high-dose this compound, aside from potential hyperalgesia?
Phase I and II clinical trials have evaluated single doses of this compound as high as 15 mg and repeated daily doses up to 10 mg. At doses of 10 mg and 15 mg, mild sedation and polyuria (increased urination) have been observed. At 10 mg per day, nausea and vomiting were also reported.
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during experiments investigating this compound-induced hyperalgesia.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to observe hyperalgesia at high doses of this compound. | Inappropriate Dose Range: The "high dose" used may not be sufficient to induce the paradoxical effect. Animal Strain/Species Differences: Sensitivity to KOR agonists can vary. Choice of Nociceptive Test: The selected pain assay may not be sensitive to the specific type of hyperalgesia induced. | Dose-Response Study: Conduct a thorough dose-response study, including doses up to 10 mg/kg in rodents (or equivalent). Literature Review: Consult literature for strains known to be sensitive to opioid-induced hyperalgesia. Multiple Pain Modalities: Utilize a battery of tests assessing thermal (hot plate, Hargreaves test) and mechanical (von Frey filaments) hyperalgesia. |
| High variability in baseline nociceptive thresholds. | Inadequate Acclimatization: Animals may be stressed, leading to inconsistent responses. Improper Handling: Inconsistent handling techniques can influence pain perception. Environmental Factors: Fluctuations in room temperature, lighting, or noise levels. | Extended Acclimatization: Allow animals to acclimate to the testing environment for at least 60 minutes before testing. Consistent Handling: Ensure all experimenters use the same gentle handling techniques. Controlled Environment: Maintain a stable and quiet testing environment. |
| Inconsistent results with von Frey test for mechanical allodynia. | Incorrect Filament Application: Applying the filament too quickly or for a variable duration. Testing on Incorrect Paw Area: Stimulating the footpads instead of the plantar surface. Observer Bias: Lack of blinding can influence the interpretation of withdrawal responses. | Standardized Application: Apply the filament with enough force to cause it to bend and hold for 1-2 seconds. Targeted Stimulation: Apply the filament to the plantar surface of the hind paw. Blinding: The experimenter scoring the responses should be blinded to the treatment groups. |
| Suspected NMDA receptor involvement, but no change with NMDA antagonists. | Insufficient Antagonist Dose: The dose of the NMDA receptor antagonist (e.g., ketamine, MK-801) may be too low. Timing of Administration: The antagonist may not have been administered at the optimal time relative to this compound. Route of Administration: The route of administration may not be achieving sufficient central nervous system penetration. | Dose-Escalation Study: Test a range of antagonist doses. Pharmacokinetic Considerations: Administer the antagonist prior to this compound administration to ensure receptor blockade. Alternative Routes: Consider intrathecal administration for direct central nervous system delivery. |
Data Presentation
This compound Dose-Response in Clinical Pain Models
| Dose | Clinical Model | Observed Effect on Pain | Reference |
| 0.15 mg | Post-dental extraction | Analgesia | |
| 0.5 mg | Post-dental extraction | Highest efficacy | |
| 0.5 mg | Irritable Bowel Syndrome | Significant improvement in pain scores | |
| 1.0 mg | Irritable Bowel Syndrome | Efficacious in alternating IBS | |
| 2.5 mg | Post-dental extraction | Reduced efficacy | |
| 5.0 mg | Post-dental extraction | No relief of pain | |
| 10.0 mg | Post-knee surgery | Tendency for increased pain |
High-Dose this compound Safety Profile in Clinical Trials
| Dose | Duration | Adverse Events | Reference |
| Up to 15 mg | Single dose | Mild sedation, polyuria (at 10 & 15 mg) | |
| Up to 10 mg | Daily for 8 weeks | Nausea and vomiting (at 10 mg/day) |
Experimental Protocols
Assessment of Mechanical Hyperalgesia using Von Frey Filaments
Objective: To measure the mechanical withdrawal threshold in rodents following this compound administration.
Materials:
-
Von Frey filaments of varying stiffness (e.g., 0.4g to 15g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
-
This compound solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Place the animals in the testing chambers on the elevated wire grid and allow them to acclimatize for at least 60 minutes.
-
Baseline Measurement:
-
Begin with a mid-range filament (e.g., 2.0g).
-
Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 1-2 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is no response, use the next thickest filament. If there is a response, use the next thinnest filament.
-
-
This compound Administration: Administer the predetermined "high dose" of this compound (and vehicle control) via the chosen route (e.g., intraperitoneal, oral).
-
Post-Dosing Measurements: At specified time points post-administration (e.g., 30, 60, 90, 120 minutes), repeat the von Frey test to determine the post-treatment withdrawal threshold.
-
Data Analysis: A significant decrease in the withdrawal threshold in the this compound-treated group compared to the control group indicates mechanical hyperalgesia.
Assessment of Thermal Hyperalgesia using the Hot Plate Test
Objective: To measure the latency to a nocifensive response to a thermal stimulus in rodents following this compound administration.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglas cylinder to confine the animal
-
Timer
-
This compound solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes.
-
Baseline Measurement:
-
Place the animal on the hot plate and immediately start the timer.
-
Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping.
-
Record the latency to the first clear nocifensive response.
-
Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
-
This compound Administration: Administer the high dose of this compound or vehicle.
-
Post-Dosing Measurements: At predetermined time points, repeat the hot plate test and record the response latencies.
-
Data Analysis: A significant decrease in the response latency in the this compound-treated group compared to the control group suggests thermal hyperalgesia.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for high-dose this compound-induced hyperalgesia.
Experimental Workflow
Caption: General experimental workflow for assessing this compound-induced hyperalgesia.
Logical Relationship: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for unexpected results in hyperalgesia experiments.
References
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse effects associated with Asimadoline in clinical research participants.
Troubleshooting Guides
This section offers step-by-step instructions to identify, assess, and manage specific adverse effects that may arise during clinical trials involving this compound.
Issue 1: Participant Reports Increased Urine Output (Polyuria)
-
Question: A participant receiving this compound reports a noticeable increase in the frequency and volume of urination. How should this be managed?
-
Answer:
-
Initial Assessment:
-
Quantify the participant's fluid intake and output over a 24-hour period to confirm polyuria.
-
Administer a validated thirst scale to assess the level of thirst.
-
Review the participant's medication history for any concomitant medications that could contribute to increased urine output.
-
Inquire about symptoms of dehydration such as dizziness, headache, or fatigue.
-
-
Experimental Protocol: Monitoring Renal Function and Hydration Status
-
Objective: To assess the impact of this compound-induced diuresis on renal function and hydration.
-
Methodology:
-
Urine Collection: Collect urine over a 24-hour period at baseline and at regular intervals during treatment.
-
Urine Analysis: Measure urine volume, osmolality, and electrolyte concentrations (sodium, potassium, chloride).
-
Blood Analysis: Collect blood samples to measure serum electrolytes, creatinine, blood urea nitrogen (BUN), and plasma osmolality.
-
Hormone Levels: Measure plasma levels of arginine-vasopressin (AVP) to investigate the mechanism of diuresis.[1]
-
-
Frequency: Conduct this monitoring at baseline, after the first dose, and at regular intervals (e.g., weekly or bi-weekly) depending on the study protocol and the severity of the symptoms.
-
-
Management Strategy:
-
Hydration: Advise the participant to maintain adequate fluid intake to prevent dehydration.
-
Dose Adjustment: If polyuria is significant or associated with electrolyte abnormalities, consider a dose reduction or temporary discontinuation of this compound, as this effect is dose-dependent.[1]
-
Symptomatic Relief: For bothersome thirst, suggest sipping water regularly and using sugar-free lozenges.
-
-
Issue 2: Participant Reports Gastrointestinal Disturbances (Nausea, Diarrhea, Abdominal Pain)
-
Question: A research participant complains of nausea, diarrhea, or abdominal pain after starting this compound. What is the appropriate course of action?
-
Answer:
-
Initial Assessment:
-
Characterize the symptoms: onset, frequency, severity (using a visual analog scale or a validated questionnaire like the Gastrointestinal Symptom Rating Scale), and relationship to dosing.[2]
-
Rule out other causes such as infection, dietary changes, or other medications.
-
Assess the impact on the participant's daily activities and quality of life.
-
-
Experimental Protocol: Standardized Assessment of Gastrointestinal Symptoms
-
Objective: To systematically track the severity and progression of gastrointestinal adverse effects.
-
Methodology:
-
Symptom Diary: Provide the participant with a daily diary to record the presence, severity (e.g., on a 0-10 scale), and duration of nausea, vomiting, diarrhea, and abdominal pain.
-
Stool Assessment: For diarrhea, use the Bristol Stool Form Scale to standardize the assessment of stool consistency.
-
Quality of Life Questionnaires: Administer validated questionnaires, such as the IBS-QOL, at baseline and regular follow-up visits to assess the overall impact of symptoms.
-
-
-
Management Strategy:
-
Symptomatic Management:
-
For nausea, advise smaller, more frequent meals and avoiding greasy or spicy foods. Antiemetics may be considered in persistent cases.
-
For diarrhea, recommend adequate hydration and a bland diet. Antidiarrheal agents may be used if necessary, but with caution to avoid constipation.
-
For abdominal pain, mild analgesics may be considered.
-
-
Dose Adjustment: If symptoms are severe or persistent, a dose reduction of this compound may be necessary.
-
Timing of Dosing: Administering this compound with food may help to mitigate some gastrointestinal side effects.
-
-
Issue 3: Participant Reports an Increase in Pain (Paradoxical Pain)
-
Question: A participant in a pain study reports that their pain has worsened after receiving a higher dose of this compound. How should this be investigated?
-
Answer:
-
Initial Assessment:
-
Carefully document the participant's report, including the timing of the increased pain in relation to the dose administration.
-
Use a standardized pain scale (e.g., Numeric Rating Scale or Visual Analog Scale) to quantify the change in pain intensity.
-
Review the dosing history to confirm the association with a dose increase. Higher doses of this compound (e.g., 10 mg) have been associated with increased pain.[3]
-
-
Experimental Protocol: Assessing the Dose-Response Relationship of Pain
-
Objective: To determine if the increased pain is a paradoxical effect of this compound.
-
Methodology:
-
Pain Assessment: Conduct frequent pain assessments using a validated scale before and after dosing.
-
Dose De-escalation: If a paradoxical effect is suspected, a carefully monitored dose de-escalation should be implemented.
-
Re-challenge (if ethically permissible): In some study designs, a re-challenge with a lower, previously tolerated dose may help to confirm the dose-dependent nature of the effect.
-
-
-
Management Strategy:
-
Dose Reduction: The primary management strategy is to reduce the dose of this compound to a level that provides analgesia without inducing paradoxical pain. This compound has shown a bell-shaped dose-response curve for analgesia.[3]
-
Discontinuation: If paradoxical pain persists even at lower doses, discontinuation of the drug should be considered.
-
-
FAQs
A list of frequently asked questions to address common concerns during this compound clinical trials.
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a selective kappa-opioid receptor agonist that acts primarily on peripheral neurons in the gastrointestinal tract. By activating these receptors, it is thought to reduce visceral pain and modulate bowel motility.
-
-
Q2: What are the most common adverse effects of this compound?
-
A2: The most commonly reported adverse effects in clinical trials include headache, thirst, nausea, dizziness, and polyuria. Gastrointestinal side effects such as diarrhea and abdominal pain have also been reported.
-
-
Q3: Is this compound expected to have central nervous system (CNS) side effects like traditional opioids?
-
A3: this compound is designed to be peripherally restricted, meaning it has limited ability to cross the blood-brain barrier. This design minimizes the risk of centrally-mediated side effects commonly associated with other opioids, such as euphoria, sedation, or respiratory depression.
-
-
Q4: Can this compound cause constipation?
-
A4: In clinical trials for diarrhea-predominant irritable bowel syndrome (D-IBS), this compound has not been associated with an increase in constipation compared to placebo.
-
-
Q5: What should be done if a participant experiences a serious adverse event (SAE)?
-
A5: All SAEs must be documented immediately and reported to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee in accordance with the clinical trial protocol and regulatory requirements. The participant should receive appropriate medical care, and a decision should be made regarding the continuation of the study drug.
-
Data Presentation
Table 1: Incidence of Common Adverse Events in this compound Clinical Trials
| Adverse Event | This compound (0.15–2.0 mg/day) (n=171) | Placebo (n=224) |
| Headache | 5% | 8% |
| Thirst | 5% | 7% |
| Nausea | 4% | 4% |
| Dizziness | 3% | 4% |
| Polyuria | Not specified in this study, but noted as a potential side effect. |
Data adapted from a review of non-irritable bowel syndrome this compound trials.
Visualizations
Signaling Pathway
Caption: this compound's signaling pathway via the kappa-opioid receptor.
Experimental Workflow
Caption: Workflow for monitoring and managing adverse events.
Logical Relationship Diagram
Caption: Decision tree for troubleshooting this compound adverse effects.
References
- 1. Influence of this compound, a new kappa-opioid receptor agonist, on tubular water absorption and vasopressin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a kappa-opioid agonist, and satiation in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Asimadoline dosing to avoid central nervous system side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Asimadoline dosing to achieve therapeutic effects while minimizing central nervous system (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] It has a high affinity for the KOR, with an IC50 of 1.2 nM for human recombinant receptors, and exhibits high selectivity over mu- and delta-opioid receptors.[2][4] Its therapeutic effects, particularly in visceral pain, are mediated by activating KORs located on peripheral nerve endings in the gastrointestinal tract. This activation leads to a reduction in neuronal excitability, thereby decreasing the transmission of pain signals.
Q2: Why does this compound exhibit CNS side effects despite being peripherally restricted?
This compound's access to the brain is limited by the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. However, at higher doses, the concentration of this compound in the plasma can be sufficient to overcome this barrier, leading to CNS side effects. These effects are dose-dependent and are typically observed at concentrations significantly higher than those required for its peripheral analgesic action.
Q3: What are the common CNS side effects associated with high doses of this compound?
Common CNS side effects reported at higher doses of this compound include sedation, headache, and dizziness. Diuresis (increased urine production) is another dose-dependent side effect, which is mediated by actions within the CNS (inhibition of antidiuretic hormone release) and potentially through direct renal effects.
Q4: Is there a risk of opioid-like physical dependence with this compound?
Studies in humans have shown no evidence of opiate-like physical dependence with this compound treatment for up to 8 weeks. This is a key advantage of peripherally restricted KOR agonists over traditional centrally acting opioids.
Troubleshooting Guide: Managing CNS Side Effects in Experiments
Issue: Observation of sedation, dizziness, or other unexpected behavioral changes in animal models.
Possible Cause: The administered dose of this compound may be too high, leading to significant CNS penetration.
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosing with the established therapeutic window for this compound. For non-visceral pain models, a paradoxical hyperalgesic effect has been observed at higher doses.
-
Dose De-escalation Study: Perform a dose-response study to identify the minimal effective dose for analgesia in your specific model. This will help determine the therapeutic index and avoid unnecessary CNS exposure.
-
Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound to correlate with the observed side effects. This can confirm whether the CNS effects are occurring at peak plasma concentrations.
-
Consider P-gp Inhibitors: Be aware that co-administration of P-glycoprotein inhibitors can increase the brain penetration of this compound, even at lower doses. Review all co-administered compounds in your experimental protocol.
Issue: Unexpected diuresis is observed in experimental subjects.
Possible Cause: The dose of this compound is likely high enough to induce this known side effect.
Troubleshooting Steps:
-
Confirm Dose-Dependency: Verify if the diuretic effect is dose-dependent in your model by testing a range of this compound concentrations.
-
Monitor Fluid Balance: If high doses are necessary for your experimental aims, ensure adequate hydration of the subjects and monitor their fluid balance closely.
-
Evaluate Therapeutic Relevance: For studies focused on peripheral effects, consider whether the dose can be lowered to a level that does not induce significant diuresis, as this side effect is indicative of systemic, and potentially central, activity.
Data Summary
Table 1: this compound Dosing, Plasma Concentration, and Observed Effects
| Dose (Oral) | Peak Plasma Concentration (Cmax) | Therapeutic Effect | Observed Side Effects |
| 0.15 mg | - | Highest efficacy in post-dental extraction pain. | - |
| 0.5 mg | ~80-120 ng/mL (for 5 mg dose) | Efficacious for pain relief in IBS-D. | Minimal |
| 1.0 mg | - | Efficacious for pain relief in IBS-D and IBS-A. | Minimal |
| 1.5 mg | - | Increased gas and pain perception in some studies. | - |
| 5 mg | 91 ng/mL | No pain relief in post-dental extraction pain. | Diuresis |
| 10 mg | 214 ng/mL | Increased pain after knee surgery. | Diuresis, Suppression of vasopressin |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine the Therapeutic Window for Analgesia
Objective: To identify the optimal dose range of this compound that provides significant analgesic effects without inducing CNS side effects.
Methodology:
-
Animal Model: Select a validated animal model of visceral pain (e.g., colonic distension model in rats).
-
Dose Groups: Prepare at least four dose groups of this compound (e.g., 0.1, 0.5, 1.0, and 5.0 mg/kg) and a vehicle control group.
-
Administration: Administer this compound or vehicle orally.
-
Behavioral Testing: At the time of expected peak plasma concentration (approximately 0.5 to 2 hours post-administration), assess the analgesic response using a quantifiable measure (e.g., visceromotor response to colonic distension).
-
Side Effect Monitoring: Concurrently, observe the animals for any signs of CNS side effects such as sedation (e.g., using an open field test) or motor impairment (e.g., using a rotarod test).
-
Data Analysis: Analyze the dose-response relationship for analgesia and the incidence of side effects to determine the therapeutic window.
Protocol 2: Assessment of this compound Brain Penetration
Objective: To quantify the brain-to-plasma concentration ratio of this compound at different doses.
Methodology:
-
Dose Groups: Administer a therapeutic dose and a high dose of this compound to two separate groups of animals.
-
Sample Collection: At the time of peak plasma concentration, collect blood and brain tissue samples.
-
Bioanalysis: Quantify the concentration of this compound in both plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the brain-to-plasma concentration ratio for each dose group. A low ratio indicates poor brain penetration.
Visualizations
Caption: this compound's signaling pathway upon binding to the kappa-opioid receptor.
Caption: Experimental workflow for a dose-response study of this compound.
References
Technical Support Center: The Impact of Asimadoline on Colonic Transit Time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of asimadoline on colonic transit time. The following question-and-answer format addresses potential issues and offers guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the gastrointestinal tract?
This compound is a potent and selective kappa-opioid receptor (κ-OR) agonist.[1][2] Its primary mechanism of action in the gut is mediated through the activation of κ-ORs located on peripheral neurons, including visceral afferent nerves and neurons of the enteric nervous system (ENS).[1][2] This activation can lead to a reduction in visceral pain perception and, in certain conditions, a modulation of gut function.[1] this compound has limited ability to cross the blood-brain barrier, which minimizes central nervous system side effects.
Q2: What is the general impact of this compound on colonic transit time at clinically relevant dosages?
Multiple clinical studies have consistently demonstrated that this compound, at dosages typically used in clinical trials (0.15 mg, 0.5 mg, and 1.0 mg administered twice daily), has no significant effect on gastrointestinal or colonic transit time in both healthy individuals and patients with Irritable Bowel Syndrome (IBS).
Q3: Does this compound have any effect on bowel function in specific patient populations?
Yes. While this compound does not generally alter colonic transit time, it has shown efficacy in improving symptoms in patients with diarrhea-predominant IBS (IBS-D). In this subpopulation, this compound (specifically the 0.5 mg dose) has been observed to significantly reduce stool frequency and urgency.
Q4: What are the known side effects of this compound in the context of gastrointestinal studies?
This compound is generally well-tolerated at therapeutic doses (0.5 mg to 1.0 mg). No significant adverse effects on bowel function have been reported, and it does not appear to cause constipation, a common side effect of mu-opioid agonists. At higher doses (e.g., 10 mg), some central nervous system effects and other side effects might be observed.
Data Presentation
Table 1: Summary of this compound's Effect on Colonic Transit and Bowel Function
| Dosage | Patient Population | Impact on Colonic Transit Time | Impact on Stool Frequency (in IBS-D) | Key Findings |
| 0.15 mg, 0.5 mg, 1.0 mg | Healthy Volunteers, IBS Patients | No significant effect reported. | Not specifically reported at 0.15 mg and 1.0 mg for this endpoint. | This compound does not appear to alter the speed at which contents move through the colon in a general population. |
| 0.5 mg | Diarrhea-Predominant IBS (IBS-D) | No significant effect on overall transit time. | Significant reduction. | In patients with IBS-D, a 0.5 mg dose of this compound led to a reduction of approximately 2.3 bowel movements per day compared to a reduction of 0.3 with placebo. |
Troubleshooting Guide for this compound Experiments
| Issue | Potential Cause | Recommended Action |
| No observable effect of this compound on visceral pain or gut function. | Incorrect patient population. | This compound's effects can be specific to certain conditions. For instance, its impact on stool frequency is most pronounced in IBS-D. Ensure your study population aligns with the expected mechanism of action. |
| Dosage is too low. | While higher doses do not appear to affect transit time, the analgesic effects are dose-dependent. Review the literature to ensure the dosage is appropriate for the intended outcome. | |
| Concomitant medications. | Certain medications can alter gastrointestinal transit and may mask the effects of this compound. Ensure that subjects have undergone an appropriate washout period for any medications that could interfere with the study outcomes. | |
| Unexpected side effects are observed. | Dosage may be too high. | Although generally well-tolerated at lower doses, higher doses of this compound (e.g., 10 mg) have been associated with central nervous system effects. Re-evaluate the dosage and consider a dose-ranging study if necessary. |
| Individual sensitivity. | As with any investigational drug, individual responses can vary. Monitor subjects closely for any adverse events. | |
| Variability in colonic transit time measurements. | Inconsistent methodology. | Ensure strict adherence to the chosen colonic transit time measurement protocol (radiopaque markers or scintigraphy). Factors such as diet, physical activity, and timing of marker ingestion and imaging can all contribute to variability. |
| Patient compliance. | For methods requiring patient adherence over several days (e.g., radiopaque marker ingestion), ensure clear instructions are provided and compliance is monitored. |
Experimental Protocols
Measurement of Colonic Transit Time using Radiopaque Markers
This method is a common and relatively simple way to assess colonic transit time.
-
Materials: Gelatin capsules containing a known number of radiopaque markers (e.g., 24 Sitzmarks®).
-
Procedure:
-
Baseline: Instruct subjects to discontinue any medications that may affect gastrointestinal motility for a specified period before the study.
-
Ingestion: On Day 0, the subject ingests one capsule containing the radiopaque markers with a meal.
-
Imaging: A plain abdominal X-ray is taken on Day 5 (120 hours after ingestion).
-
Analysis: The number of remaining markers in the colon is counted. Colonic transit is generally considered delayed if more than 20% of the markers are retained at 120 hours.
-
Segmental Analysis: The colon can be divided into three segments (right, left, and rectosigmoid) on the X-ray to determine if the delay is localized to a specific region.
-
Measurement of Colonic Transit Time using Scintigraphy
Scintigraphy offers a more physiological assessment of colonic transit.
-
Materials: A meal or capsule containing a radiolabeled substance (e.g., 111In-DTPA).
-
Procedure:
-
Administration: The subject ingests the radiolabeled meal or capsule.
-
Imaging: Serial images of the abdomen are acquired using a gamma camera at specified time points (e.g., 4, 24, 48, and 72 hours post-ingestion).
-
Analysis: The geometric center (GC) of the radioactivity is calculated at each time point. The GC represents the weighted average of the counts in different regions of the colon (cecum/ascending, transverse, descending, and rectosigmoid). A slower progression of the GC through the colon indicates delayed transit.
-
Visualizations
References
Technical Support Center: Overcoming Challenges in Asimadoline Delivery for Sustained Therapeutic Effect
Welcome to the technical support center for Asimadoline delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving a sustained therapeutic effect with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary therapeutic challenge?
This compound is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1] Its therapeutic potential, particularly for visceral pain in conditions like irritable bowel syndrome (IBS), is significant.[2][3][4][5] The primary challenge lies in its pharmacokinetic profile. Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations reached within 0.5 to 2 hours, and it has a relatively short half-life after a single dose, which can make it difficult to maintain therapeutic concentrations for a sustained period.
2. Why is a sustained-release formulation desirable for this compound?
A sustained-release formulation is beneficial for several reasons:
-
Improved Patient Compliance: A less frequent dosing schedule is more convenient for patients, especially for chronic conditions like IBS.
-
Stable Therapeutic Effect: Maintaining a steady plasma concentration of this compound can provide more consistent symptom control and avoid peaks and troughs associated with immediate-release formulations.
-
Reduced Side Effects: By avoiding high peak plasma concentrations, the potential for dose-related side effects may be minimized.
3. What are the key signaling pathways activated by this compound?
This compound, as a KOR agonist, primarily signals through G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and modulation of ion channels, ultimately leading to reduced neuronal excitability and decreased pain signaling.
4. What are some promising strategies for developing a sustained-release formulation of this compound?
Given its intended peripheral action in the gastrointestinal tract, promising strategies include:
-
Matrix Tablets: Incorporating this compound into a hydrophilic or hydrophobic polymer matrix that controls its release over time.
-
Coated Pellets or Granules: this compound-loaded cores can be coated with release-controlling polymers.
-
Microencapsulation: Encapsulating this compound in biodegradable polymer microspheres can provide prolonged release.
-
Colon-Targeted Delivery Systems: These systems are designed to release the drug specifically in the colon, which is a primary site of action for IBS symptoms.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and testing of this compound sustained-release formulations.
Formulation & In Vitro Release Challenges
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Initial Burst Release is too high in dissolution testing. | - Drug loaded on the surface of the delivery system (e.g., microspheres, pellets).- High proportion of water-soluble excipients.- Inadequate coating thickness or integrity. | - Optimize the coating process: increase coating thickness, use a less permeable polymer.- For matrix tablets, consider using a higher viscosity grade of HPMC or a hydrophobic polymer.- Wash the formulated particles to remove surface-adsorbed drug. |
| Incomplete drug release at the end of the dissolution study. | - Poor solubility of this compound in the dissolution medium.- Strong interaction between this compound and the formulation excipients.- High tortuosity or low porosity of the matrix system. | - Add a surfactant to the dissolution medium (e.g., 0.5% SLS).- Evaluate different polymers and excipients for compatibility and release characteristics.- Decrease the molecular weight or concentration of the release-controlling polymer. |
| High variability in release profiles between batches. | - Inconsistent particle size distribution of the drug or excipients.- Variations in mixing times or compression forces during manufacturing.- Inconsistent coating thickness or uniformity. | - Tightly control the particle size of all components.- Validate and standardize all manufacturing process parameters (mixing time, speed, compression force, curing time for coatings).- Implement in-process controls to monitor coating uniformity. |
| Formulation instability (e.g., changes in release profile) upon storage. | - Physical aging of the polymer matrix.- Moisture absorption leading to changes in polymer properties.- Chemical degradation of this compound. | - Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH).- Use protective packaging with desiccants.- Perform forced degradation studies to identify potential degradation products and select appropriate stabilizing excipients. |
In Vivo Study & Bioavailability Challenges
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low oral bioavailability of the sustained-release formulation. | - Significant first-pass metabolism of this compound.- Incomplete drug release in the gastrointestinal tract.- Drug degradation in the GI environment. | - Consider co-administration with a CYP3A4 inhibitor if clinically appropriate and safe, though this may increase systemic exposure.- Optimize the formulation for more complete release within the GI transit time.- Use enteric coatings to protect the drug from the acidic environment of the stomach. |
| High inter-subject variability in pharmacokinetic profiles. | - Differences in gastrointestinal transit times among subjects.- Food effects influencing the performance of the delivery system.- Genetic polymorphisms in drug-metabolizing enzymes (though studies suggest no influence of CYP2D6 genotype). | - Conduct studies in both fasted and fed states to assess food effects.- Consider formulations that are less dependent on GI transit time, such as mucoadhesive systems.- Ensure a homogenous study population. |
| Lack of in vitro-in vivo correlation (IVIVC). | - The in vitro dissolution method does not adequately mimic the in vivo release environment.- Complex in vivo absorption processes not accounted for by the in vitro test.- Regional differences in drug absorption in the GI tract. | - Develop a more biorelevant dissolution method (e.g., using different pH media to simulate GI transit, addition of enzymes).- Investigate the absorption window of this compound in the GI tract.- Use deconvolution methods to estimate the in vivo absorption profile from plasma concentration data. |
Experimental Protocols
Preparation of this compound-Loaded Eudragit®-Coated Pellets for Colon-Targeted Delivery
This protocol describes the preparation of a sustained-release, colon-targeted formulation of this compound using drug-layered pellets with a functional polymer coating.
Workflow Diagram:
Methodology:
-
Binder Solution Preparation:
-
Dissolve Hydroxypropyl Methylcellulose (HPMC E5) in purified water to create a 5% w/v solution.
-
Disperse this compound in the HPMC solution with continuous stirring to form a homogenous suspension.
-
-
Drug Layering:
-
Place sugar spheres (e.g., 25-30 mesh) into a fluid bed coater equipped with a Wurster insert.
-
Spray the this compound binder suspension onto the sugar spheres under controlled conditions (inlet air temperature, spray rate, atomization pressure).
-
Dry the drug-layered pellets in the fluid bed coater until the loss on drying (LOD) is below 2%.
-
Sieve the pellets to obtain a uniform size fraction.
-
-
Sustained-Release Coating:
-
Prepare a coating solution of ethylcellulose (e.g., Surelease®) according to the manufacturer's instructions.
-
Apply the ethylcellulose coating onto the drug-layered pellets in the fluid bed coater to the desired weight gain (e.g., 5-15% w/w) to control the drug release.
-
-
Enteric Coating for Colon Targeting:
-
Prepare a coating solution of Eudragit® S100, which dissolves at pH > 7.
-
Apply the Eudragit® S100 coating onto the sustained-release pellets to a weight gain of 10-20% w/w.
-
Cure the coated pellets at an elevated temperature (e.g., 40°C) for a specified time (e.g., 2 hours) to ensure a uniform and stable film.
-
In Vitro Dissolution Testing for Colon-Targeted Formulations
This protocol is designed to simulate the transit of the formulation through the gastrointestinal tract.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle) at 75 rpm.
-
Media:
-
Phase 1 (Stomach): 750 mL of 0.1 N HCl for 2 hours.
-
Phase 2 (Small Intestine): Add 250 mL of 0.2 M phosphate buffer to the vessel to adjust the pH to 6.8. Continue for 3 hours.
-
Phase 3 (Colon): Change the medium to pH 7.4 phosphate buffer. Continue for up to 24 hours.
-
-
Sampling: Withdraw samples at predetermined time points (e.g., 1, 2, 3, 4, 5, 8, 12, 16, 24 hours) and replace with fresh media.
-
Analysis: Analyze the samples for this compound concentration using a validated HPLC method.
Stability-Indicating HPLC Method for this compound
This protocol outlines a method to quantify this compound and its degradation products in a pharmaceutical formulation.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Forced Degradation Study:
-
Expose this compound standard and drug product to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light.
-
-
Analyze the stressed samples using the HPLC method to ensure the method can separate the degradation products from the parent drug peak.
-
Validation Parameters Summary:
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from placebo or degradation products. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 and 10:1, respectively. |
Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a sensitive method for pharmacokinetic studies.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and the internal standard.
-
Validation Parameters Summary:
| Parameter | Specification |
| Lower Limit of Quantification (LLOQ) | e.g., 0.1 ng/mL |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Monitored and within acceptable limits. |
| Recovery | Consistent and reproducible. |
Disclaimer: This technical support center provides generalized information and protocols for research purposes. All experimental work should be conducted in accordance with applicable safety guidelines and regulations. Specific experimental parameters may require optimization.
References
Technical Support Center: Interpreting Paradoxical Pain Response to Asimadoline in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the kappa-opioid receptor (KOR) agonist Asimadoline. The focus is on understanding and navigating the paradoxical pain responses observed in preclinical research, where higher doses of this compound may lead to a decrease in analgesic efficacy or even a hyperalgesic (pain-enhancing) effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peripherally selective kappa-opioid receptor (KOR) agonist.[1] Its primary mechanism of action is to bind to and activate KORs, which are G-protein coupled receptors. This activation is intended to produce analgesia, particularly for visceral pain, by modulating pain signaling pathways.[1]
Q2: What is the "paradoxical pain response" observed with this compound?
The paradoxical pain response refers to the observation that while lower doses of this compound produce analgesia (pain relief), higher doses can result in a reduction of this effect or even an increase in pain sensitivity (hyperalgesia).[1] This phenomenon leads to a bell-shaped or U-shaped dose-response curve.[1]
Q3: What are the proposed mechanisms behind this paradoxical response?
The exact mechanisms are still under investigation, but two primary hypotheses are:
-
NMDA Receptor-Mediated Hyperalgesia: At higher concentrations, this compound may indirectly activate N-methyl-D-aspartate (NMDA) receptors, which are key players in central sensitization and pain amplification. This could lead to a pro-inflammatory and hyperalgesic state that counteracts the analgesic effects of KOR activation.[1]
-
Biased Agonism at the Kappa-Opioid Receptor: KORs can signal through two main intracellular pathways: the G-protein pathway, which is thought to mediate analgesia, and the β-arrestin pathway, which may be involved in adverse effects and potentially the paradoxical pain response. It is hypothesized that at different concentrations, this compound may preferentially activate one pathway over the other. Higher doses might lead to a shift towards β-arrestin signaling, contributing to the observed hyperalgesia.
Q4: In which preclinical models has this paradoxical effect been observed?
While the bell-shaped dose-response curve for this compound has been more clearly documented in human clinical trials, such as studies on post-dental extraction pain, preclinical evidence in animal models has been less direct. However, the principles of opioid-induced hyperalgesia are well-established in various rodent models of nociceptive and neuropathic pain. Researchers may observe this effect in models like the radiant heat tail-flick test, hot plate test, or in models of inflammatory or visceral pain, such as the formalin test or colonic distension models.
Troubleshooting Guide
Issue 1: Observing a Bell-Shaped or U-Shaped Dose-Response Curve
Problem: Your dose-response experiments with this compound are showing that increasing the dose beyond a certain point leads to a decrease in the analgesic effect or an apparent increase in pain sensitivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose Selection | You may be operating at the peak and descending portion of the dose-response curve. Solution: Expand your dose range to include several lower concentrations to fully characterize the ascending limb and the peak of the analgesic effect. |
| Timing of Nociceptive Testing | The time-course of the analgesic and potential hyperalgesic effects may differ. Solution: Conduct a time-course study for each dose to identify the peak analgesic effect and any later-onset hyperalgesic responses. |
| Animal Model Sensitivity | The specific pain model you are using may be particularly sensitive to the pro-nociceptive effects of high-dose KOR activation. Solution: Consider using a different pain modality (e.g., thermal vs. mechanical) or a different animal model (e.g., visceral vs. somatic pain) to see if the paradoxical effect is consistent. |
| Route of Administration | The pharmacokinetics of this compound can influence the concentration at the receptor and the subsequent signaling cascade. Solution: Compare different routes of administration (e.g., oral, intraperitoneal, subcutaneous) to assess their impact on the dose-response relationship. |
Issue 2: Difficulty in Replicating Analgesic Effects
Problem: You are struggling to observe a consistent analgesic effect with this compound in your preclinical model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose Range | Your selected doses may be too high, placing you on the descending limb of the bell-shaped curve. Solution: Test a range of lower doses, starting from what is reported in the literature to produce analgesia. |
| Animal Stress | High levels of stress in the animals can confound pain perception and the effects of analgesics. Solution: Ensure proper acclimatization of the animals to the experimental setup and handling procedures to minimize stress-induced analgesia or hyperalgesia. |
| Assay Sensitivity | The chosen pain assay may not be sensitive enough to detect the analgesic effects of a peripherally acting compound like this compound. Solution: Consider using models of visceral or inflammatory pain, where peripherally restricted KOR agonists are often more effective. |
Data Presentation: Quantitative Data from Preclinical and Clinical Studies
Table 1: Dose-Response of this compound in a Human Post-Dental Extraction Pain Model
| This compound Dose (oral) | Observed Effect on Pain | Reference |
| 0.15 mg | Analgesia (Highest Efficacy) | |
| 0.5 mg | Analgesia (High Efficacy) | |
| 2.5 mg | Reduced Analgesia | |
| 5.0 mg | No Pain Relief | |
| 10.0 mg | Tendency for Increased Pain |
Experimental Protocols
Protocol 1: Evaluating the Dose-Response of this compound in a Rodent Thermal Pain Model (Tail-Flick Test)
Objective: To determine the dose-dependent analgesic and potential hyperalgesic effects of this compound using a thermal nociceptive stimulus.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound (dissolved in an appropriate vehicle, e.g., sterile saline or DMSO/saline mixture)
-
Vehicle control
-
Tail-flick analgesia meter
-
Animal restraints
Procedure:
-
Acclimatization: Acclimate rats to the testing room and the restraining devices for at least 3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and recording the time to withdrawal. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Drug Administration: Divide the rats into groups and administer different doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, intraperitoneally) or vehicle.
-
Post-Treatment Measurements: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot the dose-response curve at the time of peak effect.
Protocol 2: Investigating the Role of NMDA Receptors in this compound's Paradoxical Effect
Objective: To determine if the hyperalgesic effects of a high dose of this compound can be blocked by an NMDA receptor antagonist.
Materials:
-
Animals and equipment from Protocol 1
-
High dose of this compound (e.g., 10 mg/kg, i.p.)
-
NMDA receptor antagonist (e.g., Ketamine or MK-801) at a dose known to not produce analgesia on its own.
-
Vehicle controls
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to establish baseline latencies.
-
Pre-treatment: Administer the NMDA receptor antagonist or its vehicle 15-30 minutes prior to the administration of this compound.
-
This compound Administration: Administer the high dose of this compound or its vehicle.
-
Post-Treatment Measurements: Measure tail-flick latencies at the same time points as in Protocol 1.
-
Data Analysis: Compare the %MPE between the group receiving this compound alone and the group receiving the NMDA antagonist followed by this compound. A reversal of the hyperalgesic effect in the co-administration group would suggest NMDA receptor involvement.
Mandatory Visualizations
Caption: Dose-dependent signaling of this compound.
References
Validation & Comparative
A Comparative Analysis of Asimadoline and Fedotozine for Visceral Pain Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, represents a significant clinical challenge due to its complex pathophysiology and often debilitating nature. A key therapeutic target in the modulation of visceral pain is the kappa-opioid receptor (KOR), a G protein-coupled receptor predominantly expressed in the gut and on afferent nerve fibers. Activation of peripheral KORs has been shown to produce analgesia without the central nervous system side effects associated with mu-opioid receptor agonists. This guide provides a detailed comparison of two peripherally acting KOR agonists, asimadoline and fedotozine, which have been investigated for the treatment of visceral pain, particularly in the context of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).
Mechanism of Action: Targeting the Kappa-Opioid Receptor
Both this compound and fedotozine exert their analgesic effects by acting as agonists at kappa-opioid receptors. These receptors are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein dissociates, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity, including the opening of potassium channels and closing of calcium channels, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This inhibition of nociceptive signaling from the viscera to the central nervous system forms the basis of their analgesic effect in visceral pain states.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and fedotozine, providing a direct comparison of their receptor binding affinities and clinical efficacy in treating visceral pain.
Table 1: Receptor Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity (KOR vs. MOR / DOR) | Reference |
| This compound | Human Kappa-Opioid Receptor | 0.6 nM | ~360x vs. MOR / ~522x vs. DOR | [1] |
| Human Mu-Opioid Receptor | 216 nM | [1] | ||
| Human Delta-Opioid Receptor | 313 nM | [1] | ||
| Fedotozine | Mouse Brain Kappa-Opioid Receptor | 0.16 nM | Selective for kappa-1a subtype | [2][3] |
Table 2: Clinical Efficacy in Visceral Pain
| Compound | Indication | Dosage | Key Efficacy Endpoints | Results | Reference |
| This compound | Diarrhea-Predominant IBS (D-IBS) with moderate to severe pain | 0.5 mg twice daily | Overall study responder (≥6 of 12 weeks with ≥30% reduction in pain and ≥25% reduction in daily bowel movements) | Statistically significant improvement in the primary endpoint. | |
| IBS | 0.5 mg as needed (up to 4 times daily) | Average reduction in pain severity 2 hours after treatment | No significant difference compared to placebo. | ||
| Fedotozine | Irritable Bowel Syndrome (IBS) | 30 mg three times daily | Reduction in maximal and mean daily abdominal pain and bloating | Superior to placebo in relieving abdominal pain and bloating. | |
| Functional Dyspepsia | 30 mg three times daily | Improvement in overall intensity of dyspeptic symptoms, epigastric pain, and nausea | Significantly more effective than placebo. | ||
| IBS with visceral hypersensitivity | 100 mg intravenous infusion | Thresholds of first perception and pain during colonic distension | Significantly increased pain thresholds compared to placebo. |
Experimental Protocols
Detailed methodologies for key preclinical and clinical experiments are provided below to allow for critical evaluation and replication of the cited data.
Preclinical Models of Visceral Pain
This model is used to evaluate peripheral analgesic activity.
-
Objective: To assess the ability of a compound to reduce visceral pain, evidenced by a decrease in the number of "writhes" (a characteristic stretching and constriction of the abdomen) induced by an intraperitoneal injection of acetic acid.
-
Procedure:
-
Male albino mice are randomly assigned to treatment groups (vehicle control, this compound, fedotozine).
-
The test compound or vehicle is administered, typically via subcutaneous or oral route, at a predetermined time before the acetic acid injection.
-
A solution of 0.6% acetic acid is injected intraperitoneally.
-
Immediately after the injection, the mice are placed in an observation chamber.
-
The number of writhes is counted for a defined period, usually 20 minutes.
-
-
Endpoint: A significant reduction in the number of writhes in the drug-treated groups compared to the vehicle control group indicates analgesic activity.
This model is a widely accepted method for assessing visceral sensitivity and the effects of analgesics.
-
Objective: To measure visceral sensitivity by quantifying the behavioral response (visceromotor response or abdominal withdrawal reflex) to mechanical distension of the colon and rectum.
-
Procedure:
-
Rats are lightly anesthetized, and a flexible balloon catheter is inserted into the descending colon and rectum.
-
After a recovery period, the animal is placed in a small cubicle for observation.
-
The test compound or vehicle is administered.
-
Graded colorectal distension is applied by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds).
-
The behavioral response, often measured as the abdominal withdrawal reflex (AWR), is visually scored on a scale of 0 (no response) to 4 (lifting of the abdomen and body).
-
-
Endpoint: An increase in the pressure threshold required to elicit a pain response or a decrease in the AWR score at a given pressure in drug-treated animals compared to controls indicates visceral analgesia.
Clinical Trial Protocols
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled study.
-
Participants: Patients diagnosed with D-IBS with at least moderate abdominal pain.
-
Intervention: this compound (e.g., 0.5 mg) or placebo administered twice daily.
-
Primary Efficacy Endpoint: The "overall study responder" rate, defined as a patient experiencing at least a 30% improvement from baseline in their weekly average of worst abdominal pain score and a reduction of at least 25% in the average number of daily bowel movements for at least 6 out of the 12 treatment weeks.
-
Data Collection: Patients recorded daily IBS-related abdominal pain severity and bowel movement frequency in a diary.
-
Study Design: A double-blind, multicenter, dose-response study.
-
Participants: Patients diagnosed with IBS.
-
Intervention: Placebo or fedotozine at varying doses (3.5 mg, 15 mg, or 30 mg) administered three times a day for six weeks.
-
Primary Efficacy Endpoint: Patient assessment of mean symptom intensity, including maximal and mean daily abdominal pain and abdominal bloating.
-
Data Collection: Patients rated the intensity of their symptoms daily.
Discussion and Conclusion
Both this compound and fedotozine have demonstrated efficacy in preclinical and clinical studies for the treatment of visceral pain, primarily by acting as peripheral kappa-opioid receptor agonists.
This compound has shown high selectivity for the kappa-opioid receptor and has been extensively studied in the context of IBS. Clinical trials have indicated its potential benefit in a specific subpopulation of patients with diarrhea-predominant IBS and at least moderate pain when administered on a scheduled basis. However, on-demand dosing did not show significant efficacy.
Fedotozine has also demonstrated its analgesic properties in visceral pain models and has shown clinical efficacy in relieving abdominal pain and bloating in patients with both IBS and functional dyspepsia. It has been shown to increase the pain threshold to colonic distension in IBS patients, directly demonstrating its effect on visceral hypersensitivity.
Comparison: Based on the available data, both drugs appear to be effective in modulating visceral pain through peripheral KOR agonism. This compound has a well-characterized receptor binding profile with high selectivity. Fedotozine also demonstrates high affinity for the kappa receptor, with a particular selectivity for the kappa-1a subtype. In terms of clinical application, this compound's efficacy seems more pronounced in a specific IBS subtype, while fedotozine has shown broader efficacy in functional gastrointestinal disorders.
The choice between these compounds in a drug development program would likely depend on the specific indication, the desired patient population, and the preferred dosing strategy. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these two agents. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting future studies in the field of visceral pain.
References
A Comparative Analysis of Asimadoline and Eluxadoline in IBS-D Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of asimadoline and eluxadoline, two opioid receptor modulators investigated for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D). The comparison is based on their distinct mechanisms of action, preclinical efficacy in animal models, and clinical trial outcomes, supported by experimental data.
Introduction
Irritable Bowel Syndrome with Diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by chronic abdominal pain and diarrhea. The pathophysiology is complex, involving visceral hypersensitivity, altered gut motility, and dysregulation of the brain-gut axis. Opioid receptors in the enteric nervous system are key targets for therapeutic intervention due to their role in modulating gut function and pain perception. This compound, a selective kappa-opioid receptor (KOR) agonist, and eluxadoline, a mixed mu-opioid receptor (MOR) and KOR agonist and delta-opioid receptor (DOR) antagonist, represent two distinct pharmacological approaches to managing IBS-D symptoms.
Mechanism of Action
This compound: Selective Kappa-Opioid Receptor Agonism
This compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2] KORs are located on various neurons, including extrinsic visceral afferent neurons that transmit sensory signals from the gut to the central nervous system. Activation of these peripherally located KORs is thought to mediate visceral analgesia and reduce hypersensitivity.[1] Notably, KOR expression may be upregulated in states of visceral hypersensitivity, potentially enhancing the efficacy of this compound in symptomatic patients.[3] this compound has very limited penetration into the central nervous system, which is intended to minimize centrally-mediated side effects.[3]
Eluxadoline: Mixed Opioid Receptor Modulation
Eluxadoline possesses a unique mixed pharmacological profile, acting as an agonist at both mu-opioid receptors (MOR) and kappa-opioid receptors (KOR), and as an antagonist at the delta-opioid receptor (DOR). Agonism of MOR in the gastrointestinal tract reduces colonic motility and fluid secretion, addressing the diarrheal component of IBS-D. The concomitant KOR agonism is believed to contribute to its visceral analgesic effects. The antagonism of DOR is a key differentiator; it is thought to counteract the potent constipating effects often seen with unopposed MOR agonists and may also enhance analgesia. Eluxadoline has minimal oral bioavailability, leading to localized action within the gut.
Signaling Pathways
The distinct receptor interactions of this compound and eluxadoline initiate different intracellular signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and eluxadoline, providing a basis for their comparative pharmacology and clinical efficacy.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species/System | IC50 (nM) | Ki (nM) | Selectivity Ratio (κ:μ:δ) |
| This compound | KOR | Human Recombinant | 1.2 | 0.6 | 1:501:498 |
| MOR | Human Recombinant | 601 | 216 | ||
| DOR | Human Recombinant | 597 | 313 | ||
| Eluxadoline | MOR | Human | - | 1.8 | - |
| DOR | Human | - | 430 | - | |
| KOR | Human | - | Not Determined | - |
Data sourced from multiple preclinical studies.
Table 2: Preclinical Efficacy in IBS-D Models
| Compound | Animal Model | Key Finding |
| This compound | Rat models of visceral hypersensitivity | Reduced visceral pain responses to colorectal distension. |
| Eluxadoline | Murine models of stress-induced fecal output | Reduced fecal output to control levels without causing significant constipation. |
Table 3: Clinical Trial Efficacy in IBS-D
| Compound | Trial Phase | Primary Endpoint | Key Responder Rate |
| This compound | Phase III (NCT01100684) | Overall study responder (≥6 of 12 weeks with ≥30% reduction in pain and ≥25% reduction in stool frequency) | Not met in the overall ITT population. In patients with at least moderate baseline pain, 0.5 mg this compound showed significant improvement on several endpoints. |
| Eluxadoline | Phase III (IBS-3001 & IBS-3002) | Composite response (≥30% improvement in worst abdominal pain and stool consistency of <5 on the Bristol Stool Scale for ≥50% of days) | Weeks 1-12: 100 mg eluxadoline (25.1% & 29.6%) vs. Placebo (17.1% & 16.2%). Weeks 1-26: 100 mg eluxadoline (29.3% & 32.7%) vs. Placebo (19.0% & 20.2%). |
Clinical trial data is based on published results.
Experimental Protocols
Visceral Hypersensitivity Assessment: Colorectal Distension (CRD)
This protocol is a generalized representation of methods used in preclinical studies to assess visceral pain.
Methodology:
-
Animal Preparation: Rodents (typically rats or mice) are lightly anesthetized for the insertion of a flexible balloon catheter into the descending colon and rectum.
-
Acclimatization: Animals are allowed to recover and acclimate to the testing environment.
-
Drug Administration: this compound, eluxadoline, or a vehicle control is administered orally or via another appropriate route.
-
Colorectal Distension: The intracolonic balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) to elicit a pain response.
-
Visceromotor Response (VMR) Measurement: The visceromotor response, typically quantified by measuring the electromyographic activity of the abdominal muscles, is recorded as an indicator of visceral pain.
-
Data Analysis: The VMR at different distension pressures is compared between the drug-treated and placebo groups to determine the analgesic effect of the compound.
Gastrointestinal Motility Assessment: Charcoal Meal Transit
This protocol outlines a common method for assessing intestinal transit in preclinical models.
Methodology:
-
Animal Fasting: Rodents are fasted overnight with free access to water to ensure an empty gastrointestinal tract.
-
Drug Administration: The test compound (this compound, eluxadoline) or vehicle is administered.
-
Charcoal Meal Administration: A non-absorbable marker, typically a suspension of charcoal in a vehicle like acacia gum, is administered orally.
-
Time Lapse: After a specific period (e.g., 20-30 minutes), the animals are euthanized.
-
Measurement: The small intestine is carefully excised, and the total length of the intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. This is then compared between the different treatment groups.
Comparative Discussion
This compound's high selectivity for the KOR underpins its primary mechanism of visceral analgesia. The preclinical data demonstrating its ability to reduce visceral hypersensitivity aligns with this. However, its clinical development has faced challenges, with a Phase III trial not meeting its primary endpoint in the broad IBS-D population. Subgroup analyses suggest potential efficacy in patients with at least moderate pain, indicating a more targeted patient population may benefit from this selective KOR agonist.
In contrast, eluxadoline's mixed-opioid activity provides a multi-faceted approach to treating both the pain and diarrhea components of IBS-D. The MOR agonism directly addresses the diarrhea by reducing motility, while the KOR agonism contributes to pain relief. The novel aspect of DOR antagonism appears to mitigate the severe constipation often associated with MOR agonists, offering a more balanced therapeutic effect. This is supported by preclinical studies showing a normalization of fecal output rather than marked inhibition. The success of eluxadoline in large-scale Phase III trials, where it met its composite primary endpoints for both pain and stool consistency, has led to its approval for the treatment of IBS-D.
Conclusion
The comparative analysis of this compound and eluxadoline highlights two different strategies in the pharmacological management of IBS-D. This compound, as a selective KOR agonist, primarily targets visceral hypersensitivity. While it has shown promise in specific patient subgroups, its broader efficacy remains to be definitively established. Eluxadoline, with its mixed-opioid receptor profile, simultaneously addresses both the pain and diarrheal symptoms of IBS-D. Its demonstrated efficacy in pivotal clinical trials has established it as a valuable therapeutic option. This guide underscores the importance of understanding the distinct mechanisms of action and leveraging preclinical and clinical data to inform drug development and patient selection in the field of functional gastrointestinal disorders.
References
- 1. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pharmacology: this compound, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a kappa-opioid agonist, and satiation in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Asimadoline's Peripheral Selectivity Compared to U-50,488H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peripheral selectivity of Asimadoline and U-50,488H, two kappa-opioid receptor (KOR) agonists. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to assist in understanding the distinct pharmacological profiles of these compounds.
Executive Summary
This compound is a potent and highly selective KOR agonist designed for peripheral action, minimizing central nervous system (CNS) side effects. In contrast, U-50,488H is a widely used tool compound in research that readily crosses the blood-brain barrier (BBB) and elicits centrally-mediated effects. This guide validates this compound's peripheral selectivity through a detailed comparison of their receptor binding affinities, blood-brain barrier penetration, and effects in preclinical models of analgesia and CNS-related behaviors.
Data Presentation: this compound vs. U-50,488H
The following tables summarize the quantitative data comparing the pharmacological and pharmacokinetic properties of this compound and U-50,488H.
Table 1: Receptor Binding Affinity
| Compound | Receptor | IC50 (nM) | Selectivity (KOR vs. MOR/DOR) | Reference |
| This compound | Human KOR | 1.2 | ~400-500 fold | [1] |
| Human MOR | 601 | [1] | ||
| Human DOR | 597 | [1] | ||
| U-50,488H | KOR | - | Highly Selective | [2] |
| MOR | - | No mu agonist or antagonist effects | [2] | |
| DOR | - | - |
Note: Specific IC50 values for U-50,488H at human recombinant receptors were not available in the provided search results, but it is consistently referred to as a highly selective KOR agonist.
Table 2: Blood-Brain Barrier (BBB) Penetration and Central Effects
| Parameter | This compound | U-50,488H | Reference |
| Brain Penetration | |||
| Brain Tissue Concentration | <1% of total tissue concentration 1 hour post-dose. | Readily crosses the BBB. | |
| Brain Accumulation in P-gp Knockout Mice | 9-fold higher brain accumulation in mdr1a/1b (-/-) mice. | Not applicable (not a P-gp substrate). | |
| Central Nervous System Effects | |||
| Sedation | Minimal at therapeutic doses; observed in P-gp knockout mice and at high doses. | Induces sedation. | |
| Aversion/Dysphoria | Observed at high doses (20 mg/kg) in a spinal cord injury model. | Elicits conditioned place aversion. | |
| Effects on Dopamine in Nucleus Accumbens | Not reported. | Attenuates cocaine-induced increases in extracellular dopamine. | |
| Antidystonic Activity | Not reported. | Exerts antidystonic activity in a hamster model. |
Table 3: In Vivo Antinociceptive Effects
| Assay | This compound | U-50,488H | Reference |
| Visceral Pain Models | |||
| Colonic Distension | Reduces sensation in response to distension. | Attenuates visceromotor response to colorectal distension. | |
| Somatic Pain Models | |||
| Hot Plate Test | Effective in reducing hyperalgesia. | Produces antinociceptive effects. | |
| Tail-Flick Test | Effective in reducing hyperalgesia. | Produces dose-dependent increases in response latency. |
Experimental Protocols
In Vivo Model for Assessing Peripheral vs. Central Antinociceptive Effects
A common method to differentiate peripheral from central analgesic effects involves comparing the efficacy of a compound after systemic versus central (e.g., intrathecal) administration in animal models of pain, such as the hot plate or tail-flick test.
a. Hot Plate Test: This test measures the latency of a thermal pain response and is particularly useful for evaluating supraspinal (brain and brainstem) pain modulation pathways.
-
Procedure:
-
A transparent glass cylinder is used to keep the animal on the heated surface of the plate.
-
The temperature of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The animal is placed on the hot plate, and a timer is started.
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
b. Tail-Flick Test: This assay primarily assesses spinal reflexes to a thermal stimulus.
-
Procedure:
-
The animal is gently restrained.
-
A focused beam of high-intensity light is directed onto the ventral surface of the tail.
-
The time taken for the animal to flick its tail away from the heat source is measured.
-
A cut-off time is used to avoid tissue damage.
-
Blood-Brain Barrier Penetration Assay
In Vivo Measurement of Brain and Plasma Concentrations:
-
Procedure:
-
The test compound (this compound or U-50,488H) is administered to animals (e.g., mice or rats) via a specific route (e.g., oral or intravenous).
-
At predetermined time points, blood samples are collected.
-
Animals are euthanized, and brain tissue is harvested.
-
The concentration of the compound in both plasma and brain homogenates is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The brain-to-plasma concentration ratio is calculated to determine the extent of BBB penetration.
-
In Vitro Transwell Assay:
-
Procedure:
-
Brain capillary endothelial cells are cultured on a semi-permeable membrane in a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) compartment.
-
The integrity of the endothelial cell monolayer is confirmed by measuring transendothelial electrical resistance (TEER).
-
The test compound is added to the apical compartment.
-
At various time points, samples are taken from the basolateral compartment to determine the amount of the compound that has crossed the in vitro BBB.
-
Mandatory Visualizations
Signaling Pathway of the Kappa-Opioid Receptor
Caption: Kappa-Opioid Receptor (KOR) Signaling Cascade.
Experimental Workflow for Comparing Peripheral Selectivity
Caption: Workflow for Validating Peripheral Selectivity.
Conclusion
The presented data strongly supports the characterization of this compound as a peripherally selective KOR agonist, in stark contrast to the centrally acting U-50,488H. The limited brain penetration of this compound, attributed to its properties as a P-glycoprotein substrate, results in minimal CNS side effects at therapeutically relevant doses for visceral pain. Conversely, U-50,488H readily enters the CNS and produces a range of centrally-mediated behavioral effects. This clear distinction in their pharmacokinetic and pharmacodynamic profiles validates this compound's design as a peripherally restricted therapeutic agent and highlights the utility of U-50,488H as a research tool for investigating central KOR functions. This comparative guide provides researchers and drug developers with the necessary data to inform the selection and application of these compounds in their respective fields of study.
References
Asimadoline vs. Mu-Opioid Agonists in Visceral Hypersensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Visceral hypersensitivity, a key pathophysiological mechanism in disorders like Irritable Bowel Syndrome (IBS) and functional dyspepsia, presents a significant challenge for therapeutic development. This guide provides a detailed comparison of Asimadoline, a peripherally acting kappa-opioid receptor (KOR) agonist, and traditional mu-opioid receptor (MOR) agonists in modulating visceral hypersensitivity. The following analysis is based on preclinical and clinical data, offering insights into their mechanisms of action, efficacy, and potential side-effect profiles.
Mechanism of Action: A Tale of Two Receptors
This compound and mu-opioid agonists exert their effects by targeting different opioid receptor subtypes, leading to distinct physiological outcomes.
This compound is a potent and selective agonist for the kappa-opioid receptor.[1] Its primary mechanism in visceral pain involves acting on KORs located on the peripheral terminals of visceral afferent nerves.[2] This activation leads to an inhibition of neuronal excitability, reducing the transmission of pain signals from the gut to the central nervous system.[3] A key feature of this compound is its limited ability to cross the blood-brain barrier, which minimizes central nervous system (CNS) side effects commonly associated with opioids, such as euphoria, sedation, and dysphoria.[2]
Mu-opioid agonists , such as morphine and loperamide, primarily target mu-opioid receptors. While effective analgesics for various pain types, their utility in chronic visceral pain is often limited by significant side effects.[4] Activation of MORs in the gastrointestinal tract leads to decreased motility and constipation. Furthermore, centrally acting MOR agonists can induce tolerance, dependence, and opioid-induced hyperalgesia, a phenomenon where sensitivity to pain increases with prolonged opioid use.
Preclinical and Clinical Data: A Head-to-Head Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the effects of this compound and mu-opioid agonists on visceral hypersensitivity.
Table 1: Preclinical Data in Animal Models of Visceral Hypersensitivity
| Parameter | This compound (or other KOR agonists) | Mu-Opioid Agonists (e.g., Morphine) | Animal Model | Reference |
| Visceromotor Response (VMR) to Colorectal Distension (CRD) | Dose-dependent reduction | Dose-dependent reduction, but may be associated with hyperalgesia with chronic use | Rat models of visceral hypersensitivity | |
| Abdominal Withdrawal Reflex (AWR) Score | Significant reduction | Effective in acute models, but potential for tolerance | Mouse models of visceral pain | |
| Effect on Gastrointestinal Motility | No significant effect on transit | Potent inhibition of gastric motility and transit | Rat models | |
| Central Nervous System Side Effects | Minimal at therapeutic doses | Sedation, respiratory depression, potential for abuse | Various rodent models |
Table 2: Clinical Data in Human Studies
| Parameter | This compound | Mu-Opioid Agonists (e.g., Loperamide, Morphine) | Patient Population | Reference |
| Pain Threshold to Colonic Distension | Small, non-significant increase | Loperamide: no convincing analgesic activity. Morphine: increased pain tolerance. | IBS patients, Healthy volunteers | |
| Pain Intensity Ratings during Colonic Distension | Significant reduction in AUC of pain intensity | Oxycodone showed superior analgesia to morphine for visceral pain. | IBS patients, Healthy volunteers | |
| Gastrointestinal Transit | No significant effect | Loperamide: significant slowing. Morphine: prolonged gastric emptying. | Healthy volunteers, Post-operative patients | |
| Common Adverse Events | Generally well-tolerated | Constipation, nausea, abdominal pain, bloating | IBS patients, Post-operative patients |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are detailed descriptions of common experimental protocols used in the cited studies.
Visceral Hypersensitivity Induction in Rodents
A common method to induce visceral hypersensitivity in rats or mice is through intracolonic administration of irritants like 2,4,6-trinitrobenzenesulfonic acid (TNBS) or zymosan. These substances induce a localized inflammation that leads to a state of heightened visceral sensitivity. Another model involves maternal separation in neonatal rodents, which can induce long-lasting visceral hypersensitivity in adulthood.
Measurement of Visceral Nociception
-
Visceromotor Response (VMR): This is a widely used method in rodents to objectively measure visceral pain. It involves recording the electromyographic (EMG) activity of the abdominal muscles in response to graded colorectal distension (CRD) via a balloon catheter. An increased EMG signal indicates a greater pain response.
-
Abdominal Withdrawal Reflex (AWR): This is a behavioral assessment of visceral pain in rodents. The animal's behavioral response to CRD is scored on a graded scale, with higher scores indicating a more pronounced pain response.
-
Colonic Distension Studies in Humans: In clinical trials, visceral sensitivity is often assessed by measuring sensory and pain thresholds in response to controlled balloon distension of the colon. Participants rate their perception of sensations like gas, urgency, and pain on a visual analog scale (VAS).
Conclusion
This compound, with its peripheral kappa-opioid agonist activity, presents a targeted approach to managing visceral hypersensitivity. Preclinical and clinical data suggest that it can effectively reduce visceral pain signaling without the debilitating central and gastrointestinal side effects associated with traditional mu-opioid agonists. While mu-opioid agonists remain potent analgesics, their adverse effect profile, particularly the risk of constipation, tolerance, and hyperalgesia, limits their long-term utility in chronic visceral pain conditions. The development of peripherally restricted kappa-opioid agonists like this compound represents a promising avenue for providing safer and more targeted relief for patients suffering from visceral hypersensitivity. Further research, including direct comparative clinical trials, is warranted to fully elucidate the relative benefits of these two classes of compounds.
References
- 1. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Translational pain research: Evaluating analgesic effect in experimental visceral pain models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Potential of Asimadoline in Non-Gastrointestinal Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic effects of Asimadoline, a peripherally acting kappa-opioid receptor (KOR) agonist, in non-gastrointestinal (non-GI) pain models. While extensively studied for visceral pain, particularly in irritable bowel syndrome (IBS), the broader analgesic potential of this compound remains an area of significant interest. This document summarizes key preclinical and clinical findings, compares its efficacy with other KOR agonists, and provides detailed experimental methodologies to support further research and development in the field of non-addictive analgesics.
Comparative Analgesic Efficacy of Kappa-Opioid Receptor Agonists
The following tables summarize the quantitative data from preclinical and clinical studies investigating the analgesic effects of this compound and other selective KOR agonists in various non-gastrointestinal pain models.
Table 1: Preclinical Efficacy of this compound in an Adjuvant-Induced Arthritis Model in Rats
| Treatment | Dose & Route | Key Findings | Reference |
| This compound | 0.5 - 10 mg/kg/day, i.p. | Attenuated joint damage by up to 80% (oedema, radiography, histology). Exhibited analgesic effects on mechanical nociceptive thresholds in arthritic rats. | [1] |
| This compound | 5 mg/kg/day, i.p. | Significantly reduced paw volume and arthritis severity scores at day 13 post-induction. | [2][3] |
| This compound | Ten-fold higher doses (relative to parenteral) | Effective orally in attenuating joint damage. | [1] |
Table 2: Clinical Efficacy of this compound in Human Somatic Pain Models
| Pain Model | Dose & Route | Key Findings | Reference |
| Post-dental extraction pain | 0.1 - 2.5 mg, p.o. | Bell-shaped dose-response curve with highest efficacy at 0.15 mg and 0.5 mg. The 5 mg dose showed no pain relief. | [4] |
| Post-operative knee surgery pain | 10 mg, p.o. | Tended to be associated with increased pain. |
Table 3: Comparative Efficacy of Other KOR Agonists in Non-Gastrointestinal Pain Models
| Compound | Pain Model | Species | Key Findings | Reference |
| U-50,488H | Neuropathic Pain (Spared Nerve Injury) | Rat | Ameliorated thermal and mechanical hyperalgesia. | |
| U-50,488H | Inflammatory Pain (Prostaglandin E2-induced) | Rat & Mouse | Peripherally administered U-50,488H blocked mechanical hyperalgesia. | |
| Nalfurafine | Inflammatory Pain (Formalin Test) | Mouse | Significantly reduced formalin-induced itch in a dose-dependent manner. | |
| Nalfurafine | Spinal Nociception (Tail Withdrawal Assay) | Mouse | Produced significant dose-dependent anti-nociception. | |
| Difelikefalin (CR845) | Neuropathic Pain (Spinal Nerve Ligation) | Animal Models | Effective in relieving mechanical allodynia. | |
| Difelikefalin (CR845) | Inflammatory Pain (Carrageenan-induced) | Animal Models | Demonstrated analgesic effects. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Adjuvant-Induced Arthritis in Rats
-
Induction: Arthritis is induced in susceptible rat strains by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad or base of the tail.
-
Drug Administration: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection or orally (p.o.), starting at the time of adjuvant injection or at different phases of the disease.
-
Assessment of Arthritis:
-
Paw Volume: Measured using a plethysmometer at regular intervals to quantify edema.
-
Arthritis Severity Score: A composite score based on visual assessment of erythema, swelling, and joint deformity.
-
Radiography and Histology: To assess joint damage and inflammation at the end of the study.
-
-
Nociceptive Testing:
-
Mechanical Thresholds (Randall-Selitto Test): An increasing pressure is applied to the paw, and the pressure at which the rat withdraws its paw is recorded as the nociceptive threshold.
-
Formalin Test in Mice
-
Procedure: A dilute solution of formalin is injected subcutaneously into the plantar surface of the mouse's hind paw.
-
Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
Drug Administration: The test compound is typically administered prior to the formalin injection.
Randall-Selitto Test (Mechanical Nociception)
-
Apparatus: An analgesy-meter that applies a constantly increasing mechanical pressure to the animal's paw or tail.
-
Procedure: The animal is gently restrained, and the device's probe is applied to the dorsal or plantar surface of the paw. The pressure is gradually increased until the animal vocalizes or withdraws its limb.
-
Endpoint: The pressure (in grams) at which the withdrawal reflex occurs is the mechanical withdrawal threshold.
Plantar Test (Hargreaves' Method for Thermal Nociception)
-
Apparatus: A device consisting of a glass surface and a radiant heat source that can be positioned under the glass.
-
Procedure: The animal is placed in a chamber on the glass floor. The heat source is focused on the plantar surface of the hind paw.
-
Endpoint: The time taken for the animal to withdraw its paw from the heat stimulus is recorded as the paw withdrawal latency.
Von Frey Test (Mechanical Nociception)
-
Apparatus: A set of calibrated monofilaments that exert a specific force when bent.
-
Procedure: The animal is placed on an elevated mesh floor. The filaments are applied to the plantar surface of the hind paw with increasing force until the animal withdraws its paw.
-
Endpoint: The minimum force required to elicit a withdrawal response is the paw withdrawal threshold.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of kappa-opioid receptor activation and a typical experimental workflow for evaluating analgesic compounds.
Caption: KOR Signaling Pathway.
Caption: Analgesic Testing Workflow.
Discussion and Future Directions
The available data suggest that this compound exhibits analgesic properties in non-gastrointestinal inflammatory pain models, particularly in adjuvant-induced arthritis in rats. Its efficacy in human somatic pain models appears to be more variable, with a narrow therapeutic window observed in post-dental extraction pain and a potential for hyperalgesia at higher doses in a post-operative setting.
Comparison with other KOR agonists highlights the therapeutic potential of this class of compounds for non-GI pain. The development of peripherally restricted KOR agonists like this compound and Difelikefalin represents a significant step towards achieving potent analgesia while minimizing the central nervous system side effects, such as dysphoria and sedation, that have limited the clinical utility of earlier KOR agonists.
Future research should focus on:
-
Comprehensive Dose-Response Studies: To clearly define the therapeutic window of this compound in various non-GI pain models.
-
Neuropathic Pain Models: Further investigation into the efficacy of this compound in preclinical models of neuropathic pain is warranted.
-
Head-to-Head Comparator Studies: Direct comparisons of this compound with newer generation KOR agonists in the same pain models would provide valuable insights into their relative efficacy and safety profiles.
-
Biomarker Identification: Identifying biomarkers that predict patient response to this compound could help in patient stratification for future clinical trials.
By continuing to explore the analgesic profile of this compound and other peripherally acting KOR agonists, the scientific community can move closer to developing novel, effective, and safer pain management strategies.
References
- 1. Effect of the peripherally selective κ-opioid agonist, this compound, on adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The kappa-opioid agonist, this compound, alters cytokine gene expression in adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Kinetics: Asimadoline and Other Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding kinetics of Asimadoline with other well-characterized kappa opioid receptor (KOR) agonists, namely U-50,488, Salvinorin A, and Nalfurafine. The information presented is intended to assist researchers and drug development professionals in understanding the nuanced interactions of these compounds with the KOR. The guide summarizes key binding affinity and functional potency data, outlines detailed experimental protocols for their determination, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Receptor Binding and Functional Data
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and other selected kappa opioid receptor agonists. A lower Ki value indicates a higher binding affinity for the receptor, while a lower EC50 value signifies greater potency in eliciting a functional response.
| Compound | Receptor Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| This compound | 0.6 (human recombinant KOR)[1] | 54.5 (rabbit vas deferens)[2] |
| U-50,488 | ~1.1 - 2.7 | 3.4 ([³⁵S]GTPγS Assay) |
| Salvinorin A | ~1.3 - 2.6[3] | 4.5 ([³⁵S]GTPγS Assay)[3] |
| Nalfurafine | ~0.075 - 3.5[3] | < 0.1 ([³⁵S]GTPγS Assay) |
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the kappa opioid receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: [³H]diprenorphine or [³H]U-69,593, both high-affinity KOR ligands.
-
Test Compounds: this compound, U-50,488, Salvinorin A, Nalfurafine.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable opioid antagonist.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Thaw the KOR-expressing membrane preparations on ice.
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For total binding wells, only membrane and radioligand are added. For non-specific binding wells, membrane, radioligand, and a high concentration of the non-specific binding control are added.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of an agonist to activate the G-protein signaling cascade downstream of the kappa opioid receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is an indicator of receptor activation.
Materials:
-
Membrane Preparation: Cell membranes expressing the hKOR.
-
[³⁵S]GTPγS: A radiolabeled, non-hydrolyzable analog of GTP.
-
GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state prior to agonist stimulation.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Test Compounds: this compound, U-50,488, Salvinorin A, Nalfurafine.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Thaw the membrane preparations on ice.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. Basal binding is determined in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation of [³⁵S]GTPγS binding).
Visualizing the Molecular Landscape
To better understand the processes described, the following diagrams illustrate the kappa opioid receptor signaling pathway and the general workflow of a radioligand binding assay.
Caption: Kappa Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
A Head-to-Head Analysis of Asimadoline and Loperamide for the Management of IBS-D Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asimadoline, a kappa-opioid receptor agonist, and Loperamide, a mu-opioid receptor agonist, for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, and the experimental protocols of pivotal studies.
Mechanism of Action: A Tale of Two Opioid Receptors
This compound and loperamide both exert their effects on the gastrointestinal system through opioid receptors, but their distinct receptor targets lead to different therapeutic profiles. Loperamide primarily acts on mu-opioid receptors, while this compound targets kappa-opioid receptors.[1][2][3][4]
Loperamide , a synthetic phenylpiperidine opioid, functions as a mu-opioid receptor agonist.[2] Its action on the circular and longitudinal muscles of the intestine leads to a decrease in transit time and inhibition of peristalsis. This allows for increased absorption of water and electrolytes, leading to firmer stools and reduced frequency of bowel movements. Loperamide's access to the central nervous system is limited at therapeutic doses due to the action of P-glycoprotein.
This compound is a highly selective, peripherally restricted kappa-opioid receptor agonist. Its proposed mechanism in IBS-D involves the activation of kappa-opioid receptors on visceral afferent nerves in the gut wall. This action is thought to reduce sensory input to the brain, thereby alleviating visceral pain and hypersensitivity—key symptoms of IBS. This compound also appears to reduce neurotransmitter release in the enteric nervous system, contributing to its anti-diarrheal effects without causing constipation.
Comparative Efficacy: Insights from Clinical Trials
| Feature | This compound | Loperamide |
| Primary Target | Kappa-opioid receptor agonist | Mu-opioid receptor agonist |
| Effect on Abdominal Pain | Significant improvement in patients with at least moderate baseline pain | Mixed results; some studies show improvement in overall pain intensity, while others suggest it does not convincingly show analgesic activity |
| Effect on Stool Frequency | Significant reduction | Significant reduction |
| Effect on Stool Consistency | No significant effect reported in some reviews | Significant improvement |
| Effect on Urgency | Significant reduction | Significant reduction |
| Key Differentiating Feature | Addresses both pain and diarrhea symptoms | Primarily an anti-diarrheal agent |
This compound Efficacy Data (Phase IIb Study)
A 12-week, randomized, double-blind, placebo-controlled Phase IIb trial involving 596 patients with IBS provided key efficacy data for this compound. In a subgroup of IBS-D patients with at least moderate baseline pain, the 0.5 mg dose of this compound demonstrated statistically significant improvements over placebo.
| Endpoint (this compound 0.5 mg vs. Placebo) | This compound | Placebo |
| Months with Adequate Relief of IBS Pain/Discomfort | 46.7% | 20.0% |
| Months with Adequate Relief of IBS Symptoms | 46.7% | 23.0% |
| Pain-Free Days | 42.9% | 18.0% |
| Change in Pain Score (at week 12) | -1.6 | -0.7 |
| Change in Stool Frequency | -2.3 | -0.3 |
Data from Mangel et al., 2008
Loperamide Efficacy Data (Meta-Analysis & Individual Trials)
Loperamide's efficacy in IBS-D has been established in multiple studies. It consistently demonstrates an ability to improve stool consistency and reduce stool frequency. For instance, one double-blind, placebo-controlled trial in 90 IBS patients showed a 32% improvement in stool consistency and a 36% reduction in defecation frequency over 5 weeks. Another study in 28 IBS patients showed loperamide significantly improved diarrhea and urgency compared to placebo.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of this compound and loperamide are rooted in their respective signaling pathways.
Caption: this compound's signaling pathway in visceral pain reduction.
Caption: Loperamide's signaling pathway for anti-diarrheal effect.
Experimental Workflow: this compound Phase III Clinical Trial
The following diagram outlines the workflow of a typical Phase III clinical trial for this compound in IBS-D patients.
Caption: this compound Phase III clinical trial workflow.
Experimental Protocols
This compound Phase III Study (NCT01100684)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled study.
-
Participants: Male and female subjects aged 18-79 diagnosed with IBS-D, with symptom onset at least 6 months prior to diagnosis. A key inclusion criterion was a normal colonoscopy or equivalent within 2 years of randomization.
-
Intervention: this compound or placebo administered for 12 weeks.
-
Primary Objective: To compare the efficacy of this compound versus placebo in improving IBS-related abdominal pain severity and reducing stool frequency.
-
Primary Efficacy Endpoint: The "overall study responder" rate, defined as a subject experiencing a weekly response for at least 6 out of the 12 treatment weeks. A weekly response required both a decrease from baseline of at least 30% in the average daily IBS-related abdominal pain score and a decrease from baseline of at least 25% in the average number of daily bowel movements.
-
Data Collection: Daily electronic diaries were used to record IBS-related abdominal pain severity and bowel movement frequency.
Representative Loperamide Study Protocol
-
Study Design: A double-blind, parallel-group study comparing loperamide with placebo over 5 weeks, often conducted in a primary care setting.
-
Participants: Patients diagnosed with irritable bowel syndrome.
-
Intervention: Loperamide (e.g., 2 to 4 mg up to four times a day) or placebo. The dosage was often flexible and adjusted based on the patient's symptoms.
-
Primary Objective: To evaluate the effect of loperamide on stool consistency, defecation frequency, and abdominal pain.
-
Data Collection: Patients typically recorded daily symptom scores, stool frequency, and stool consistency in a diary.
Conclusion
This compound and loperamide represent two distinct pharmacological approaches to the management of IBS-D. Loperamide is a well-established and effective anti-diarrheal agent that primarily addresses bowel frequency and consistency. This compound, while not currently approved, has shown promise in clinical trials by addressing both the pain and diarrhea components of IBS-D, particularly in patients with moderate to severe pain. The choice between these or other therapeutic options will depend on the predominant symptoms and the individual patient's needs. Further research, including direct comparative trials, would be beneficial to more definitively delineate their respective roles in the treatment of IBS-D.
References
Assessing the long-term safety profile of Asimadoline in comparison to other IBS drugs
Asimadoline, a peripherally acting kappa-opioid receptor agonist, has been investigated for the management of irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype (IBS-D). Understanding its long-term safety profile is critical for researchers and drug development professionals. This guide provides an objective comparison of this compound's safety data against other established IBS therapies, including Alosetron, Lubiprostone, Linaclotide, and Rifaximin, supported by data from clinical trials.
Mechanism of Action Overview
The therapeutic effects and side-effect profiles of these IBS drugs are rooted in their distinct mechanisms of action. This compound exerts its effects by activating kappa-opioid receptors in the gut, which modulates visceral sensation and motility.[1][2][3] This peripheral action is intended to minimize central nervous system side effects.[4] In contrast, other IBS drugs target different pathways, such as serotonin receptors, chloride channels, guanylate cyclase-C, or the gut microbiome.
Caption: Signaling pathways for this compound and comparator IBS drugs.
Comparative Long-Term Safety Data
The following tables summarize quantitative data on treatment-emergent adverse events (TEAEs) and discontinuation rates from long-term clinical trials.
Table 1: Long-Term Safety Profile of this compound (IBS-D)
| Adverse Event | This compound (0.15–2.0 mg/day) (n=171) | Placebo (n=224) |
| Headache | 5% | 8% |
| Thirst | 5% | 7% |
| Nausea | 4% | 4% |
| Dizziness | 3% | 4% |
| Data from a cumulative analysis of clinical trials in somatic and visceral pain. At target doses for IBS (0.5 or 1.0 mg twice daily), no serious adverse events were reported.[4] Discontinuation rates due to adverse effects in IBS trials were noted to be low. |
Table 2: Long-Term Safety Profile of Alosetron (IBS-D)
| Adverse Event | Alosetron (1 mg b.i.d.) (n=640) | Placebo (n=210) |
| Any Adverse Event | 83% | 76% |
| Constipation | 32% | 5% |
| Discontinuation (Any AE) | 11% (approx.) | 5% (approx.) |
| Discontinuation (Constipation) | 5% (approx.) | <1% (approx.) |
| Serious Adverse Events of Special Interest | ||
| Ischemic Colitis | 0.15% - 0.3% | 0.00% |
| Serious Complications of Constipation | Rare, but have led to hospitalization and death | Not Reported |
| *Data from a 48-week, double-blind, placebo-controlled study. Approximate values calculated from reported percentages. |
Table 3: Long-Term Safety Profile of Lubiprostone (IBS-C)
| Adverse Event | Lubiprostone (8 mcg b.i.d. for 36-52 weeks) (n=520) |
| Diarrhea | 11.0% |
| Nausea | 11.0% |
| Urinary Tract Infection | 9.0% |
| Sinusitis | 9.0% |
| Abdominal Distention | 5.8% |
| Discontinuation (Any Treatment-Related AE) | 3.3% (17 patients) |
| Discontinuation (Diarrhea) | 1.2% (6 patients) |
| Discontinuation (Nausea) | 0.6% (3 patients) |
| Data from a 36-week open-label extension study of two preceding Phase 3 trials. |
Table 4: Long-Term Safety Profile of Linaclotide (IBS-C)
| Adverse Event | Linaclotide (Pooled Doses) | Placebo |
| Randomized Controlled Trials (12-26 weeks) | (n≈2570) | (n≈1283) |
| Diarrhea | 14.2% - 19.7% | 3.0% - 4.7% |
| Abdominal Pain | 7% | 5% |
| Flatulence | 4% | 2% |
| Discontinuation (Any AE) | 6.9% | 3.0% |
| Discontinuation (Diarrhea) | 4.0% | 0.3% |
| Long-Term Safety Studies (up to 78 additional weeks) | (n=818) | N/A |
| Diarrhea | 28.7% | N/A |
| Abdominal Pain | 8.3% | N/A |
| Sinusitis | 6.9% | N/A |
| Discontinuation (Any AE) | 9.4% | N/A |
| Discontinuation (Diarrhea) | 3.8% | N/A |
| Data from a pooled analysis of six randomized controlled trials (RCTs) and two long-term safety (LTS) studies. |
Table 5: Long-Term Safety Profile of Rifaximin (IBS-D)
| Adverse Event | Rifaximin (550 mg t.i.d. for 2 weeks, up to 3 courses) (n=952) | Placebo (n=943) |
| Any Adverse Event | 50.4% | 50.6% |
| Nausea | 4.1% | 3.3% |
| Abdominal Pain | 3.6% | 2.7% |
| Headache | 10% (from separate trial data) | 9% (from separate trial data) |
| Discontinuation (Any AE) | 0.9% | 1.0% |
| Serious Adverse Events | 1.5% | 2.0% |
| Data from a pooled post hoc analysis of three Phase 3 trials. |
Experimental Protocols & Methodologies
The safety data presented are derived from various clinical trials, each with specific protocols. A generalized workflow for these long-term studies is outlined below.
Caption: Generalized workflow for a long-term IBS clinical trial.
Key Methodological Aspects:
-
This compound: Phase IIb trials were randomized, double-blind, placebo-controlled, and dose-ranging, involving 596 subjects over a three-month duration. The primary focus was on assessing efficacy and safety across various endpoints, including pain and bowel function.
-
Alosetron: A key long-term study was a 48-week, multicenter, randomized, double-blind, placebo-controlled trial involving 859 subjects. Safety and tolerability were the primary assessments. Another 48-week study in 714 women with severe IBS-D also assessed long-term safety and efficacy.
-
Lubiprostone: Long-term safety was evaluated in a 48-week, prospective, multicenter, open-label trial with 248 patients. Another study was a 36-week open-label extension that enrolled 522 patients who had completed previous randomized Phase 3 trials.
-
Linaclotide: Safety data was pooled from six Phase 3 randomized, double-blind, placebo-controlled trials (lasting 12-26 weeks) and two open-label long-term safety studies where patients received the drug for up to 78 additional weeks. This large dataset (3853 patients receiving at least one dose of linaclotide) provides robust long-term safety information.
-
Rifaximin: The safety profile was characterized through a pooled analysis of three large Phase 3, randomized, double-blind, placebo-controlled trials. These trials evaluated a 2-week course of treatment, with one study including repeat treatment cycles.
Synthesis and Conclusion
The long-term safety profile of this compound, based on available Phase II clinical trial data, appears favorable, particularly at the intended therapeutic doses for IBS. It is reported to be well-tolerated, with an adverse event profile comparable to placebo and low discontinuation rates. Notably, it did not show an increase in constipation, a significant advantage for an IBS-D treatment.
In comparison:
-
Alosetron is effective but carries significant safety warnings for constipation and rare but serious ischemic colitis, restricting its use to severe cases in women who have failed other therapies.
-
Lubiprostone and Linaclotide , used for IBS-C, have well-documented long-term safety. Their primary side effects, nausea and diarrhea respectively, are related to their mechanisms of action. While generally mild to moderate, these side effects are the most common reasons for treatment discontinuation.
-
Rifaximin , a non-systemic antibiotic, demonstrates a safety profile similar to placebo in short-term and repeat treatment courses. Its use is intermittent, which differs from the chronic daily dosing of the other medications discussed.
References
Safety Operating Guide
Navigating the Safe Disposal of Asimadoline in a Laboratory Setting
For researchers and drug development professionals, the proper disposal of chemical compounds like Asimadoline is a critical component of laboratory safety and regulatory compliance. As a kappa-opioid agonist, this compound requires careful handling throughout its lifecycle, including its final disposal, to prevent environmental contamination and ensure a safe work environment. This guide provides a procedural framework for the proper disposal of this compound, emphasizing the importance of institutional oversight and adherence to hazardous waste regulations.
Core Disposal Principles
The disposal of any research chemical, including this compound, is governed by a hierarchy of regulations and best practices. The primary step is to classify the waste material to determine the appropriate disposal pathway.[1][2] Unused or expired investigational medications must be disposed of in accordance with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[1][3]
A crucial resource in this process is the Safety Data Sheet (SDS) for the specific chemical. The SDS for this compound (hydrochloride) indicates that it is "Very toxic to aquatic life with long lasting effects," which necessitates its disposal as hazardous waste.[4] The precautionary statements advise avoiding environmental release and disposing of the contents and container in accordance with local regulations.
Procedural Steps for this compound Disposal
Researchers must consult their institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste. EHS professionals are equipped to provide specific guidance based on institutional protocols and local regulations. The following steps outline a general procedure for the safe disposal of this compound.
Step 1: Hazard Classification and Consultation
Before initiating disposal, the researcher must formally classify the this compound waste.
-
Review the Safety Data Sheet (SDS): The SDS for this compound identifies it as an environmental hazard.
-
Contact EHS: Present the SDS and information about the waste (e.g., pure compound, solutions, contaminated materials) to your institution's EHS department. They will confirm its status as hazardous waste.
-
Determine if it is a Controlled Substance: Given its action as a kappa-opioid agonist, it is crucial to determine if this compound is classified as a DEA-regulated controlled substance. This status mandates a more stringent disposal protocol, often involving "reverse distribution" and specific DEA-compliant documentation, which must be managed by EHS.
Step 2: Segregation and Labeling
Proper segregation and labeling are critical to prevent accidental mixing of incompatible wastes and to ensure compliant disposal.
-
Isolate this compound Waste: Do not mix this compound waste with other chemical or non-hazardous waste streams.
-
Use Designated Hazardous Waste Containers: EHS will provide or approve appropriate, sealed, and leak-proof containers for the waste.
-
Label Containers Clearly: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and any other components of the waste stream. Follow all institutional and GIR labeling requirements.
Step 3: On-Site Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory before collection.
-
Secure Storage: Store the sealed waste container in a secondary containment bin within the SAA.
-
Follow Storage Limits: Adhere to the volume limits for waste accumulation in an SAA (typically up to 55 gallons) as specified by regulations.
-
Wear Appropriate PPE: Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, when handling the waste container.
Step 4: Arranging for Disposal
The final disposal of hazardous waste is managed exclusively by trained professionals.
-
Schedule a Waste Pickup: Contact your EHS department to schedule a pickup of the hazardous waste from your laboratory.
-
Professional Transport and Incineration: An EHS professional will transport the waste to a central storage facility before it is sent to a licensed hazardous waste management vendor for incineration.
-
Documentation: The institution will receive a certificate of destruction from the vendor, and these records are maintained for a minimum of three years to ensure a complete chain of custody.
Disposal Considerations for Different Forms of this compound Waste
The principles outlined above apply to all forms of this compound waste. The table below summarizes specific considerations.
| Waste Type | Key Disposal Considerations | Recommended Action |
| Unused/Expired Solid this compound | Treat as hazardous chemical waste. | Collect in a labeled hazardous waste container for EHS pickup and incineration. |
| Solutions Containing this compound | Do not dispose of down the drain due to aquatic toxicity. | Collect in a sealed, labeled hazardous waste container for EHS pickup and incineration. |
| Contaminated Labware (e.g., vials, pipette tips) | Items grossly contaminated with this compound should be treated as hazardous waste. | Place in a designated hazardous waste container. Avoid placing in regular trash or standard biohazard bags. |
| Contaminated PPE (e.g., gloves, bench paper) | Handle as hazardous waste. | Segregate from non-hazardous lab trash. Collect in a lined container designated for hazardous chemical waste. |
| Empty Stock Bottles | Empty containers may still contain residue and should be handled with care. | Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. The defaced, rinsed bottle may be disposable in regular trash if permitted by EHS. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.
Caption: Decision workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Asimadoline
This document provides crucial safety and logistical information for the handling and disposal of Asimadoline in a laboratory setting. The following procedures are based on established safety protocols for potent pharmaceutical compounds and should be strictly adhered to by all personnel.
Chemical and Physical Properties of this compound
A comprehensive summary of the known quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C27H31ClN2O2 | [1] |
| Molecular Weight | 451.0 g/mol | [1] |
| IC50 (κ-opioid receptor, human recombinant) | 1.2 nM | [2][3][4] |
| IC50 (κ-opioid receptor, guinea pig) | 5.6 nM | |
| IC50 (μ-opioid receptor) | 3 µM | |
| IC50 (δ-opioid receptor) | 0.7 µM | |
| Solubility in DMSO | 240 mg/mL |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a κ-opioid agonist, stringent measures must be taken to avoid exposure. The following personal protective equipment is mandatory when handling this compound.
-
Gloves : Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. Change gloves immediately if contaminated.
-
Eye Protection : Chemical safety goggles are required to protect against splashes and airborne particles.
-
Lab Coat : A disposable, fluid-resistant lab coat must be worn to protect the body.
-
Respiratory Protection : When handling the powdered form of this compound outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.
Caption: Recommended Personal Protective Equipment for handling this compound.
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound. The following workflow outlines the key steps from receipt to disposal.
-
Receiving : Upon receipt, inspect the container for any damage or leaks. The package should be opened in a designated area, preferably within a chemical fume hood.
-
Storage : this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Stock solutions can be stored at temperatures below -20°C for several months.
-
Preparation of Solutions : All weighing and preparation of solutions must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Handling : Always wear the appropriate PPE as specified above. Avoid direct contact with skin, eyes, and clothing.
-
Spill Management : In case of a spill, immediately cordon off the area. For small spills of powdered material, carefully sweep it up and place it into a sealed container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontamination : All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection : All waste materials, including empty containers, used PPE, and contaminated lab supplies, should be collected in a designated, clearly labeled hazardous waste container.
-
Disposal Method : this compound is not on the FDA's flush list. Therefore, it should be disposed of as chemical waste through an approved hazardous waste disposal program. Follow these general steps for disposal of unused medicine in the trash if a take-back program is not available:
-
Remove the drug from its original container.
-
Mix the medicine with an undesirable substance like dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.
-
Place the mixture in a sealed container, such as a plastic bag.
-
Dispose of the sealed container in the trash.
-
-
Container Decontamination : Before recycling or disposing of the original container, ensure all personal and identifying information is removed or blacked out.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
